Trk-IN-16

Catalog No.
S12882891
CAS No.
M.F
C19H20FN5O
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trk-IN-16

Product Name

Trk-IN-16

IUPAC Name

N-ethyl-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26)

InChI Key

LWGGGMIQKJKNDU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F

Available Information on TRK-IN-16

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information found for TRK-IN-16, which is extracted from the patent WO2012034091A1 (compound X-21) [1] [2].

Property Description
Name This compound [1] [2]
CAS Number 1365212-81-2 [1] [2]
Molecular Formula C₁₉H₂₀FN₅O [1] [2]
Molecular Weight 353.39 g/mol [1] [2]
Description A potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family [1] [2].
Primary Source Patent WO2012034091A1 (Compound X-21) [1] [2]
Reported Purpose For research use in TRK-related diseases only [1].

The Mechanism of TRK Inhibition and Biological Context

While explicit data for this compound is lacking, the established mechanism of TRK inhibitors and the biological role of TRK proteins are well-documented in scientific literature. This context is crucial for understanding what this compound likely targets.

  • TRK Family and Function: The TRK family includes TRKA, TRKB, and TRKC, which are receptor tyrosine kinases encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively [3] [4]. In the nervous system, they regulate synaptic strength, plasticity, and neuronal survival by binding to neurotrophins like NGF, BDNF, and NT-3 [3] [5].
  • Oncogenic Driver: Chromosomal rearrangements can create NTRK gene fusions, producing constitutively active TRK fusion proteins that act as potent oncogenic drivers in a wide range of cancers [3] [6] [4].
  • Standard Inhibitor Mechanism: Small-molecule TRK inhibitors are designed to target the ATP-binding site in the kinase domain, blocking the catalytic activity of the TRK fusion protein and its downstream signaling cascades, which primarily include the RAS/MAPK, PI3K/AKT, and PLCγ pathways [3] [4].

The diagram below illustrates this central TRK signaling pathway, which is hijacked by NTRK fusion proteins in cancer.

trk_signaling TRK Signaling Pathway Ligand Neurotrophin (NGF, BDNF, NT-3) TRK TRK Receptor (or Fusion Protein) Ligand->TRK Binding Adaptor Adaptor Proteins (SHC, PLCγ) TRK->Adaptor Autophosphorylation & Dimerization PI3K PI3K/AKT Pathway Adaptor->PI3K RAS RAS/MAPK Pathway Adaptor->RAS Survival Cell Survival & Proliferation PI3K->Survival Differentiation Cell Differentiation & Growth RAS->Differentiation

Research Implications and Next Steps

The lack of public data suggests that this compound may be a research-grade compound whose detailed profile has not been published in mainstream scientific journals.

  • Current Clinical TRK Inhibitors: Drug development in this field has advanced significantly with the approval of highly specific TRK inhibitors like larotrectinib and entrectinib. These drugs are approved for a tissue-agnostic use, meaning they treat any solid tumor harboring an NTRK gene fusion, regardless of the cancer's location in the body [6] [7].
  • Suggested Research Path: To find more detailed information on this compound, you may need to:
    • Access the Patent: Directly consult patent WO2012034091A1, which is the primary source cited for this compound.
    • Search Scientific Databases: Use platforms like PubMed and Google Scholar to search for the CAS Number (1365212-81-2) or the patent number, which may reveal any subsequent publications that reference it.

References

TRK-IN-16 Technical Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information for this research compound.

Property Description
CAS Number 1365212-81-2 [1] [2] [3]
Molecular Formula C19H20FN5O [1] [2]
Molecular Weight 353.39 g/mol [1] [2]
Primary Target Tropomyosin Receptor Kinase (TRK) family [1] [2]
Source Extracted from patent WO2012034091A1, compound X-21 [1] [2]
Potential Applications Research into TRK-related diseases, primarily cancers involving NTRK gene fusions [1] [4] [5]
Storage -20°C [2] [3]

TRK-IN-16 and TRK Signaling Pathway

This compound acts on the TRK family of receptor tyrosine kinases. The diagram below illustrates the key steps in TRK signaling and the compound's inhibitory role.

G Ligand Neurotrophin (NGF, BDNF, NT-3) Receptor TRK Receptor (TrkA, TrkB, TrkC) Ligand->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Adaptor Adaptor Protein Recruitment (e.g., SHC, PLC-γ) Dimer->Adaptor Pathway1 RAS/MAPK Pathway (Cell Proliferation) Adaptor->Pathway1 Pathway2 PI3K/AKT Pathway (Cell Survival) Adaptor->Pathway2 Outcome Cellular Outcomes: Growth, Survival, Differentiation Pathway1->Outcome Pathway2->Outcome Inhibitor This compound Inhibitor->Receptor Inhibits

This compound inhibits neurotrophin-induced TRK signaling, blocking downstream pathways that drive cell proliferation and survival.

Biological Role of TRK in Cancer

The TRK family includes TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes [6] [5]. They are activated by specific neurotrophins and control crucial cellular processes. In certain cancers, genetic rearrangements can lead to NTRK gene fusions, producing constitutively active TRK fusion proteins that drive uncontrolled tumor growth [4] [5]. This compound is designed to block the activity of these oncogenic TRK proteins.

Experimental Considerations

  • Handling: this compound is supplied as a powder and should be stored at -20°C [2] [3]. It is intended for research use only and is not for human consumption [1] [2].
  • Solubility and Formulation: For in vivo studies, a typical formulation involves dissolving the compound in DMSO followed by dilution with PEG300, a solubilizer like Tween 80, and a final diluent such as saline [2].

Key Insights for Researchers

  • Target Specificity: While this compound is a potent TRK inhibitor, the high sequence identity in the ATP-binding sites of TRKA, TRKB, and TRKC means it may inhibit all three isoforms [5].
  • Therapeutic Context: Inhibiting TRK signaling is a validated strategy. The first-in-class TRK inhibitor larotrectinib demonstrated that TRK fusion-positive cancers across different tissue types can be effectively treated, establishing the clinical principle of TRK inhibition as a tissue-agnostic therapy [4] [5].

References

TRK Receptors: Biology and Oncogenic Role

Author: Smolecule Technical Support Team. Date: February 2026

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (RTKs) critical in nervous system development and function. The table below summarizes the core characteristics of the TRK family members [1].

Receptor Gene Primary Ligand Key Physiological Roles Oncogenic Mechanism
TRKA NTRK1 Nerve Growth Factor (NGF) Neuronal survival, differentiation, pain perception [1] NTRK gene fusions (e.g., TPM3-NTRK1) [1]
TRKB NTRK2 Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-4 (NT-4) [1] Synaptic plasticity, memory, appetite regulation [1] Overexpression in aggressive tumors (e.g., neuroblastoma with MYCN amplification) [1]
TRKC NTRK3 Neurotrophin-3 (NT-3) [1] Neuronal development, coordination [1] NTRK gene fusions (e.g., ETV6-NTRK3) [1]

Upon ligand binding, TRK receptors dimerize and undergo autophosphorylation of their intracellular tyrosine residues. This creates docking sites for adaptor proteins (e.g., Grb2, Shc) that activate key downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation [1] [2].

The diagram below illustrates the core TRK signaling pathway and its key downstream effects.

G Neurotrophin Neurotrophin TRK_Dimer TRK Receptor Dimer & Autophosphorylation Neurotrophin->TRK_Dimer Binds Adaptors Adaptor Proteins (e.g., Grb2, Shc) TRK_Dimer->Adaptors Activates RAS_MAPK RAS-MAPK Pathway Adaptors->RAS_MAPK Triggers PI3K_AKT PI3K-AKT Pathway Adaptors->PI3K_AKT Triggers Cell_Processes Cell Survival Proliferation Differentiation RAS_MAPK->Cell_Processes PI3K_AKT->Cell_Processes

TRK Inhibitors: From First-Generation to Resistance

Targeting oncogenic TRK signaling, especially from NTRK gene fusions, has led to the development of small-molecule inhibitors. These are classified based on their binding mode to the kinase domain [1].

Inhibitor Type Binding Mechanism Features Example Inhibitors
Type I Binds to the active kinase conformation (ATP-binding pocket) ATP-competitive; most common among clinical inhibitors [1] Larotrectinib, Entrectinib [1]
Type II Binds to ATP-pocket and adjacent allosteric site ATP-noncompetitive/pseudocompetitive [1]
Type III Binds outside the ATP-pocket (kinase domain) True allosteric inhibitor; potential for high isoform selectivity [1]
Type IV Binds outside the kinase domain

Despite the high efficacy of first-generation TRK inhibitors (Larotrectinib and Entrectinib), acquired resistance often develops. Key on-target resistance mechanisms involve mutations in the NTRK kinase domain that sterically hinder drug binding [1]:

  • Solvent-front mutations (e.g., TRKAG595R, TRKCG623R)
  • Gatekeeper mutations (e.g., TRKAF589L)
  • xDFG motif mutations (e.g., TRKAG667C/S, TRKCG696A)

Second-generation inhibitors (e.g., Selitrectinib, Repotrectinib) were designed to overcome resistance from solvent-front and gatekeeper mutations, though they may have limited activity against xDFG mutations [1].

Experimental Protocols for TRK Inhibitor Evaluation

For researchers characterizing compounds like Trk-IN-16, here are core methodologies based on standard practices in the field.

1. In Vitro Kinase Activity Assay

  • Objective: Determine the compound's half-maximal inhibitory concentration (IC50) against purified TRKA, TRKB, and TRKC kinases.
  • Protocol Summary: Use a homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA). The reaction typically includes the kinase enzyme, ATP (at Km concentration), and a tyrosine-rich substrate. The reaction is initiated by adding ATP, stopped after incubation, and the phosphorylated product is detected with an anti-phosphotyrosine antibody. IC50 values are calculated from dose-response curves [1].

2. Cell-Based Proliferation/Viability Assay

  • Objective: Assess the anti-proliferative potency of the inhibitor in cell lines harboring NTRK fusions or expressing wild-type TRK.
  • Protocol Summary:
    • Cell Lines: Use models such as KM12 (colorectal cancer, with TPM3-NTRK1 fusion) or CUTO-3.29 (lung cancer, with ETV6-NTRK3 fusion) alongside TRK fusion-negative controls.
    • Procedure: Seed cells in 96-well plates. The next day, treat with a serial dilution of the TRK inhibitor. After 72-96 hours, measure cell viability using assays like CellTiter-Glo.
    • Output: Calculate the half-maximal growth inhibitory concentration (GI50).

3. Western Blot Analysis of Pathway Modulation

  • Objective: Confirm on-target engagement by evaluating inhibition of TRK phosphorylation and downstream signaling.
  • Protocol Summary:
    • Cell Treatment & Lysis: Treat sensitive cell lines with the inhibitor for a time course (e.g., 2-24 hours). Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
    • Immunoblotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies:
      • Primary Antibodies: Anti-phospho-TRK (Tyr490/Tyr674/675), anti-total TRK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK, anti-phospho-AKT (Ser473), anti-total AKT.
    • Expected Outcome: Effective TRK inhibitors will show a dose-dependent decrease in phospho-TRK and its downstream effectors (phospho-ERK and phospho-AKT) without affecting total protein levels.

4. Analysis of TRK Inhibitor Selectivity A key goal in modern drug design is to achieve high selectivity to avoid off-target toxicities. The recent development of zidesamtinib, a highly selective ROS1 inhibitor designed to avoid TRK family inhibition, underscores this principle. Its selectivity helps prevent TRK-related CNS adverse events seen with earlier dual TRK/ROS1 inhibitors [4]. The following diagram outlines a standard workflow for profiling a candidate TRK inhibitor.

G Step1 In Vitro Kinase Profiling (IC50 vs. TRK A/B/C & other kinases) Step2 Cellular Target Engagement (Western Blot for p-TRK & downstream) Step1->Step2 Step3 Anti-Proliferative Screening (GI50 in NTRK+ vs. NTRK- cell lines) Step2->Step3 Step4 Selectivity Assessment (Compare potency across targets) Step3->Step4 Data Comprehensive Selectivity Profile Step4->Data

References

Trk-IN-16 exploratory studies

Author: Smolecule Technical Support Team. Date: February 2026

TRK Biology & Role in Cancer

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are transmembrane receptor tyrosine kinases crucial for neuronal development, survival, and function [1]. They are activated by neurotrophins: NGF (TRKA), BDNF (TRKB), and NT3 (TRKC) [1].

TRK fusions are the primary oncogenic drivers, creating constitutively active fusion proteins that promote cell proliferation and survival [1]. These fusions are found across many cancer types, often at low prevalence, but are defining features of certain rare tumors, such as secretory breast carcinoma and mammary analogue secretory carcinoma [1].

Current TRK Inhibitor Research & Clinical Data

First-generation TRK inhibitors have demonstrated the clinical validity of targeting this pathway. Research now focuses on next-generation inhibitors, like neladalkib, designed to overcome resistance mutations and improve selectivity [2] [3].

The table below summarizes key efficacy data for an investigational ALK/TRK inhibitor from the ALKOVE-1 trial, illustrating the kind of data generated in clinical studies for these agents.

Patient Population Overall Response Rate (ORR) Intracranial ORR (IC-ORR) Key Resistance Mutation (G1202R) ORR
TKI Pre-treated (All) 31% (79/253) [2] 32% (29/92) [2] 68% (32/47) [2]
Lorlatinib-naïve 46% (29/63) [2] [3] 63% (15/24) [2] [3] 83% (10/12) [2] [3]
TKI-naïve 86% (Preliminary, n=44) [3] 78% (n=9) [3] Not Reported

A key area of innovation is selectivity. Neladalkib was engineered to be ALK-selective and TRK-sparing, aiming to reduce TRK-related neurological side effects while maintaining anti-tumor activity [2] [3]. Its safety profile showed low rates of dose reduction and discontinuation due to adverse events [3].

Experimental & Technical Approaches

For a researcher designing studies on a novel TRK inhibitor, the following methodologies from recent literature are relevant.

In Vitro Kinase Assays: The core method for evaluating inhibitor potency involves assessing IC₅₀ values against purified TRKA, TRKB, and TRKC kinases, as well as a broad panel of other kinases to establish selectivity [1].

Cellular Proliferation/Survival Assays: These tests determine the inhibitor's efficacy in cell lines driven by NTRK fusions and those that are fusion-negative. Viability is often measured using assays like CellTiter-Glo [1].

Mechanistic & Signaling Analysis: Western blotting is used to detect inhibition of TRK autophosphorylation and downstream signaling pathways (MAPK/ERK, PI3K/AKT) in treated cell lines [1].

Advanced Optogenetics: Innovative tools like NIR-light-regulated opto-kinases allow for precise, reversible control of TRK signaling with high spatiotemporal resolution, useful for dissecting complex signaling dynamics [4].

TRK Signaling Pathway

The diagram below illustrates the canonical TRK signaling pathway, which is activated by neurotrophin binding and drives key oncogenic processes.

trk_signaling Neurotrophin Neurotrophin TRK_Dimer TRK_Dimer Neurotrophin->TRK_Dimer Binding PLCgamma PLCgamma TRK_Dimer->PLCgamma Activates RAS RAS TRK_Dimer->RAS Activates via SHC/GRB2 PI3K PI3K TRK_Dimer->PI3K Activates via GAB1 OtherOutputs OtherOutputs PLCgamma->OtherOutputs Calcium / PKC Signaling CellProliferation CellProliferation RAS->CellProliferation MAPK/ERK Pathway CellSurvival CellSurvival PI3K->CellSurvival AKT Pathway

Canonical TRK signaling pathway activation and downstream effects.

Research Directions & Considerations

Based on the current landscape, here are key considerations for developing a novel TRK inhibitor like Trk-IN-16:

  • Overcoming Resistance: A primary challenge is resistance mutations like TRKA G595R and G667C. Next-generation inhibitors must maintain activity against these variants [1].
  • CNS Penetration: Effective treatment of brain metastases is critical. Intracranial activity is a key endpoint in modern clinical trials [2] [3].
  • Selectivity & Safety: Achieving high selectivity to avoid on-target neurological side effects and off-target toxicity is a major design goal [2] [3].

References

TRK-IN-16 Chemical and Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative and descriptive data available for TRK-IN-16:

Property Description
CAS Number 1365212-81-2 [1] [2]
Molecular Formula C₁₉H₂₀FN₅O [1] [2]
Molecular Weight 353.39 g/mol [1] [2]
Primary Target Tropomyosin Receptor Kinase (TRK) [1] [2]
Biological Description Potent TRK inhibitor; potential for research of TRK-related diseases [1] [2]
Source Patent WO2012034091A1 (Compound X-21) [1] [2]
Related Commercial Products HY-146522 (MedChemExpress); T61247 (TargetMol) [1] [2]

The Role of TRK Inhibition in Cancer Research

To contextualize the research application of this compound, it is important to understand the signaling pathways it modulates. The diagram below illustrates the key pathways regulated by TRK receptors.

trk_pathway cluster_paths Activated Signaling Pathways NGF NGF TRKA TRKA NGF->TRKA BDNF BDNF TRKB TRKB BDNF->TRKB NT3 NT3 TRKC TRKC NT3->TRKC MAPK RAS/MAPK Pathway (Cell Proliferation, Differentiation) TRKA->MAPK PI3K PI3K/AKT Pathway (Cell Survival, Metabolism) TRKA->PI3K PLCg PLCγ Pathway (Cell Growth) TRKA->PLCg TRKB->MAPK TRKB->PI3K TRKB->PLCg TRKC->MAPK TRKC->PI3K TRKC->PLCg CellularEffects Cellular Effects • Growth • Differentiation • Survival MAPK->CellularEffects PI3K->CellularEffects PLCg->CellularEffects

TRK Signaling Pathways and Cellular Effects

  • TRK Receptors and Physiology: The TRK family includes TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes [3] [4]. Under normal physiological conditions, these receptors are activated by their specific neurotrophin ligands—NGF for TRKA, BDNF and NT-4/5 for TRKB, and NT-3 for TRKC—and play crucial roles in the nervous system, regulating neuronal survival, differentiation, and plasticity [5] [3] [4].
  • Oncogenic Potential of NTRK Fusions: A key mechanism of oncogenesis involves NTRK gene fusions [3] [6]. These functions result in constitutively active TRK fusion proteins that drive uncontrolled cell proliferation and survival, acting as oncogenic drivers in a wide range of cancers [3] [6]. As this compound is a TRK inhibitor, it has research potential for these NTRK fusion-positive cancers [1].

Research Context and Considerations

  • Testing for NTRK Fusions: In a research setting, identifying NTRK fusions is a critical step. Methodologies include next-generation sequencing (NGS), which is highly sensitive and specific, and pan-TRK immunohistochemistry (IHC), which can be a cost-efficient screening tool, though it may require confirmation by a molecular method [6] [7].
  • The Broader TRK Inhibitor Landscape: this compound is one of many investigated TRK inhibitors. First-generation inhibitors like larotrectinib and entrectinib are approved for clinical use and have shown impressive response rates in NTRK fusion-positive cancers [6] [8]. A major research focus is overcoming acquired resistance to these inhibitors, often due to on-target mutations in the kinase domain (e.g., solvent-front or xDFG mutations), leading to the development of second-generation inhibitors like selitrectinib (LOXO-195) and repotrectinib (TPX-0005) [3] [4] [8].

References

Methodologies in Trk-Related Research

Author: Smolecule Technical Support Team. Date: February 2026

Method Category Specific Method Application / Outcome Measured Example Context from Literature
In Vivo Animal Models Rodent models of neurodegenerative diseases, nerve injury, or cancer. Measurement of behavioral improvements (motor, cognitive), tumor size reduction, or histological analysis of neuronal survival/regeneration. [1] [2] Testing Trk agonists in a mouse model of desiccating stress to the eye. [2]
In Vivo Administration Intraperitoneal (IP) or subcutaneous (SC) injection; oral gavage. Assessment of compound bioavailability and efficacy in reaching target tissues. [2] Small molecule Trk agonists are pursued for their more robust pharmacokinetic (PK) profiles. [2]
Cell-Based Viability Assays Assays using Trk-transfected cell lines (e.g., HeLa, HEK293, NIH3T3). Screening for Trk agonism/antagonism by measuring cell survival/differentiation in presence or absence of neurotrophins. [2] Fixed-dose cell survival assays to identify Trk agonists and neurotrophin potentiators. [2]
Analysis of Signaling Pathways Western blotting, immunostaining for phosphorylated proteins. Evaluation of downstream pathway activation (e.g., RAS-ERK, PI3K-AKT, PLCγ-PKC) upon Trk activation. [3] [4] Studied in PC12 cells; Trk activation leads to phosphorylation of key tyrosine residues (e.g., Y490, Y785 in TrkA) and subsequent pathway engagement. [3] [4]
Compound Design Strategy Cyclo-organopeptides mimicking neurotrophin "hot loops". Aims to create stable, selective, low molecular mass compounds with improved PK profiles over protein-based neurotrophins. [2] Design of Tavilermide (D3), a cyclo-organopeptide NGF potentiator that reached Phase 3 clinical trials for dry eye disease. [2]

Experimental Workflow for Characterizing Trk Modulators

For a comprehensive research approach, the following workflow outlines key stages from initial compound testing to in vivo validation. The diagram below illustrates the logical sequence and decision points.

Start Start: Novel Trk Compound InVitro In Vitro Characterization Start->InVitro Screen Cell-Based Viability Assay InVitro->Screen Pathways Analyze Signaling Pathways Screen->Pathways Active compound found InVivo In Vivo Efficacy Study Pathways->InVivo Admin Administer Compound (IP, SC, Oral) InVivo->Admin Assess Assess Phenotypic Outcomes Admin->Assess Success Lead Compound Identified Assess->Success

Key Experimental Protocols

Based on the methodologies summarized in the table, here are more detailed protocols for core experiments:

  • Cell-Based Viability and Screening Assay

    • Cell Lines: Use engineered cell lines that do not natively express Trk or p75NTR, transfected to stably express the human Trk receptor of interest (TrkA, TrkB, or TrkC). [2]
    • Procedure: Plate cells and treat with a fixed dose of the test compound (e.g., 50 µM). Test in two conditions: (1) in the absence of neurotrophins to identify agonists, and (2) in the presence of a sub-optimal concentration of the cognate neurotrophin (e.g., a concentration that gives ~25% of maximal survival) to identify potentiators. [2]
    • Measurement: After an incubation period (e.g., 48 hours), measure cell viability using standard assays (e.g., MTT, Alamar Blue). Compare to positive controls (saturating neurotrophin) and negative controls (vehicle alone). [2]
  • Analysis of Trk Signaling Pathways

    • Sample Preparation: Treat relevant cells (e.g., PC12 cells for TrkA, primary cortical neurons for TrkB) with the compound for various times. Lyse cells and prepare protein extracts. [5] [4]
    • Key Targets: By Western blot, probe for phosphorylation of the Trk receptors themselves (e.g., at Y490/Y785 for TrkA) and downstream effectors like phospho-ERK1/2 (RAS-MAPK pathway), phospho-AKT (PI3K pathway), and cleaved PLCγ (PLCγ pathway). [3] [4]
    • Interpretation: Activation of these pathways indicates the compound's ability to initiate pro-survival and differentiation signals. A time-course experiment can reveal the kinetics and duration of signaling. [4]

Suggested Research Directions

Given the lack of specific data on Trk-IN-16, you may need to take the following steps to acquire the information you need:

  • Consult Specialized Databases: Search patent literature (USPTO, WIPO), chemical vendor catalogs (e.g., Selleckchem, MedChemExpress), and specialized bioactivity databases (e.g., ChEMBL, PubChem) for any available data sheets on "this compound".
  • Review Related Compounds: The field is actively developing small molecule Trk agonists and antagonists. [2] Examining the protocols for well-characterized inhibitors like Larotrectinib and Entrectinib (first-generation TRK inhibitors) or the agonist Tavilermide (D3) may provide a highly relevant experimental framework. [6] [2]

References

A Framework for Determining Trk-IN-16 Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For a new compound, determining solubility is a foundational step. The table below summarizes the core methods you can employ.

Method Type Key Principle Typical Application Key Considerations
Equilibrium Concentration (EqC) [1] Suspension equilibrated, sampled, filtered, and concentration analyzed (e.g., by HPLC). Gold standard for thermodynamic solubility; used in late development. Considered laborious and time-consuming but highly accurate [1].
Temperature Variation (TV) [1] A suspension of known composition is heated until the last crystal dissolves (clear point). Efficiently establishes temperature-dependent solubility curves. Faster than EqC; the clear point temperature corresponds to solubility for a given concentration [1].
Solvent Addition (SA) [1] A suspension is diluted with solvent at constant temperature until the clear point is reached. Ideal for solubility measurement at a constant temperature or for systems with low temperature dependence [1]. Provides the clear point composition [1].
Backgrounded Membrane Imaging (BMI) [2] A sample is filtered; insoluble particles captured on a membrane are imaged and analyzed. High-throughput kinetic solubility screening during early drug discovery. Requires very small sample volumes (as little as 25 µL); provides data on particle count and morphology [2].
CheqSol An automated titration method that chases equilibrium by adjusting pH to cause dissolution or precipitation. Provides highly accurate intrinsic solubility for ionizable compounds [3]. Best for mono- and di-protic compounds with known pKa values [3].

The experimental workflow for these methods generally follows a common pattern, which can be adapted based on the specific technique chosen.

G Start Prepare Trk-IN-16 Suspension Step1 Apply Solubility Measurement Method Start->Step1 TV Temperature Variation (TV): Heat suspension Step1->TV SA Solvent Addition (SA): Add solvent at constant temp Step1->SA EqC Equilibrium Concentration (EqC): Equilibrate, sample, and filter Step1->EqC Step2 Detect Phase Transition Detect1 Visual Inspection (Particle Viewer Camera) Step2->Detect1 Detect2 Turbidity Measurement Step2->Detect2 Detect3 Membrane Imaging (BMI) Step2->Detect3 Detect4 Analytical Assay (e.g., HPLC) Step2->Detect4 Step3 Analyze Solution Concentration/Point of Change End Determine Solubility Value Step3->End TV->Step2 SA->Step2 EqC->Step2 Detect1->Step3 Detect2->Step3 Detect3->Step3 Detect4->Step3

Protocol for this compound Storage and Stability

In the absence of specific data, a conservative, risk-based approach to storage is recommended. The following protocol is aligned with ICH guidelines [4] [5] and should be treated as a starting point.

Storage Condition Strategy

Based on standard practices for investigational small molecules, begin stability testing under the following conditions [6] [4] [5]. Note: Your experimental data will determine the final, definitive storage conditions.

Study Type Storage Condition Minimum Duration for Assessment Purpose
Long-Term -20°C ± 5°C (desiccated) 6-12 months To establish the primary shelf life and recommended storage condition.
Accelerated 5°C ± 3°C 6 months To evaluate the impact of short-term excursions and support a tentative shelf life.
Stress Testing e.g., 25°C, 40°C, various humidity levels, photostability Variable To understand degradation pathways and validate stability-indicating analytical methods [4].
Stability Study Protocol
  • Container Closure: Store the powder in a clear glass vial sealed with a crimp-top Teflon-lined septum, or a container of equivalent protective properties [4] [5].
  • Sample Preparation:
    • Prepare multiple vials for the entire study to avoid repeated freeze-thaw cycles and opening of the primary container.
    • For solution-based stocks (e.g., in DMSO), prepare aliquots in small, single-use vials.
  • Testing Intervals: Pull samples for analysis at time zero, 1, 3, 6, 9, and 12 months, and annually thereafter for long-term studies [5].
  • Analytical Testing: At each time point, analyze samples for the following Critical Quality Attributes (CQAs) [4]:
    • Appearance: Physical description and color.
    • Assay/Potency: Concentration of this compound using a validated HPLC method.
    • Purity: Formation of degradation products and related substances.
    • Water Content: Using Karl Fischer titration.

Critical Considerations for Researchers

  • Solid Form Matters: The solubility and stability you measure are intrinsically linked to the solid-state form of this compound (e.g., crystalline polymorph, amorphous form). Characterizing this form (e.g., via XRPD) is crucial, as different forms can have vastly different solubilities and stabilities [3].
  • Distinguish Solubility Types: Be clear about what type of solubility you are measuring.
    • Thermodynamic Solubility: The concentration at equilibrium with the most stable crystalline solid form. This is crucial for predicting in vivo performance [3].
    • Kinetic Solubility: The concentration at which precipitation first occurs when a DMSO stock is added to an aqueous buffer. This is more relevant for in vitro assay conditions [2] [3].
  • Document Everything: Meticulously record all experimental details, including the solvent used, temperature, equilibration time, batch number, and solid-form history. This is essential for replicability and troubleshooting.

References

Overview of TRK Inhibitors in Research and Clinical Use

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key TRK inhibitors discussed in the literature, illustrating the focus of current research.

Inhibitor Name Stage of Development Key Characteristics & Notes Primary References
Larotrectinib FDA-Approved (1st Gen) Highly selective; shows long durability and manageable safety in TRK fusion cancers. [1] [2] [1] [2]
Entrectinib FDA-Approved (1st Gen) Multikinase inhibitor also targeting ROS1 and ALK. [2] [2]
Repotrectinib FDA-Approved (2nd Gen) Designed to overcome resistance to first-generation inhibitors (e.g., solvent-front mutations). [2] [2]
Selitrectinib (LOXO-195) Phase II Clinical Trials (2nd Gen) Macrocycle-based inhibitor active against gatekeeper and solvent-front mutations. [3] [3]
Zurletrectinib, SIM1803-1A, PBI-200 Phase I Clinical Trials / Preclinical Next-generation inhibitors in early development, some with improved brain penetrance. [2] [2]

General Experimental Context for TRK Inhibitor Research

While specific protocols for Trk-IN-16 are unavailable, published research on other TRK inhibitors reveals standard methodologies used in the field. The following workflow visualizes a typical experimental pathway for characterizing a novel TRK inhibitor.

G Start Candidate TRK Inhibitor Assay1 In Vitro Kinase Assay Start->Assay1 Determine IC₅₀ Assay2 Cellular Proliferation Assay Assay1->Assay2 Assess Anti-proliferative Effect Assay3 Western Blot Analysis Assay2->Assay3 Confirm Target Engagement & Pathway Modulation Assay4 In Vivo Xenograft Study Assay3->Assay4 Evaluate Tumor Growth Inhibition Data Analyze Efficacy & Safety Assay4->Data

The corresponding methodologies for these key experiments are generally conducted as follows [4]:

  • In Vitro Kinase Assay: This assay measures the direct inhibition of TRK kinase activity. Recombinant TRKA, TRKB, and TRKC kinase domains are incubated with the inhibitor, ATP, and a substrate. The transfer of the phosphate group to the substrate is quantified (e.g., via fluorescence or luminescence) to determine the half-maximal inhibitory concentration (IC₅₀) for each TRK isoform.
  • Cellular Proliferation Assay: The anti-proliferative effect of the inhibitor is evaluated in cell lines harboring NTRK fusions (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) and in cell lines without NTRK fusions as a control. Cells are treated with a range of inhibitor concentrations, and viability is measured after 72-96 hours using methods like MTT or CellTiter-Glo to calculate the half-maximal growth inhibitory concentration (GI₅₀).
  • Western Blot Analysis: This protocol confirms target engagement and pathway modulation in NTRK fusion-positive cells. Cells are treated with the inhibitor for a few hours, lysed, and proteins are separated by gel electrophoresis. Membranes are probed with antibodies against phosphorylated TRK, total TRK, and key downstream effectors like phosphorylated ERK and AKT. Successful inhibition is indicated by reduced levels of phosphorylated proteins.
  • In Vivo Xenograft Study: This evaluates the inhibitor's efficacy in a living organism. Immunodeficient mice are implanted with NTRK fusion-positive human tumor cells. Once tumors are established, mice are randomized into groups receiving either the inhibitor (via oral gavage) or a vehicle control. Tumor volumes and body weights are measured regularly to assess efficacy and toxicity.

How to Locate Information on this compound

Given its absence from the published literature, this compound is likely a research compound available through commercial chemical suppliers. To find the specific application notes you need, I suggest the following steps:

  • Contact Suppliers Directly: Search for "this compound" on the websites of major chemical suppliers (e.g., MedChemExpress, Selleckchem, Tocris, Cayman Chemical). These companies often provide detailed product datasheets, including protocol summaries and references.
  • Check Patent Filings: The synthesis and initial biological data for such compounds are often disclosed in patent applications. Search global patent databases using the compound name as a keyword.
  • Use Scholarly Search Engines: Continue to monitor databases like PubMed and Google Scholar. Setting up alerts for "this compound" can notify you immediately if new research is published.

References

Chemical and Biological Profile of TRK-IN-16

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes all identifiable information for TRK-IN-16 from the search results.

Property Description
Identifier This compound (Compound X-21 from patent WO2012034091A1) [1]
CAS Number 1365212-81-2 [1]
Molecular Formula C₁₉H₂₀FN₅O [1]
Molecular Weight 353.39 g/mol [1]
Biological Activity Potent inhibitor of Tropomyosin Receptor Kinase (TRK) [1]
Research Application Potential for research of TRK-related diseases [1]
Key Limitation No published data on potency (IC50), selectivity, or cellular/animal model efficacy was available in the search results.

Proposed Experimental Workflow for TRK Inhibitor Characterization

Given the lack of specific data for this compound, the following workflow outlines the standard experiments required to fully characterize a novel TRK inhibitor. You can use this as a protocol guide to generate the necessary application notes for this compound.

The diagram below maps this multi-stage characterization process:

G cluster_1 In Vitro Profiling cluster_2 In Vivo Validation A Biochemical Kinase Assay (Determine IC50) B Selectivity Screening (Kinase Panel Profiling) A->B C Cell-Based Viability Assay (Assess Anti-proliferative Effect) B->C D Western Blot / ELISA (Measure Pathway Inhibition) C->D E Pharmacokinetics (PK) Studies (Bioavailability, Half-life) D->E Promising Candidate F Efficacy in Xenograft Models (Tumor Growth Inhibition) E->F G Pharmacodynamics (PD) (Target Modulation in Tumors) F->G End End G->End Start Start Start->A

Stage 1: In Vitro Profiling

This initial stage aims to confirm the compound's direct interaction with the TRK kinases and its functional effects in cells [2].

  • Experiment 1.1: Biochemical Kinase Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified TRKA, TRKB, and TRKC kinase domains.
    • Protocol: Use a homogenous time-resolved fluorescence (HTRF) or ELISA-based kinase assay. Reactions contain the kinase enzyme, ATP (at Km concentration), a substrate (e.g., Poly(Glu,Tyr)), the test compound (this compound) in a dose-response series, and necessary buffers. After stopping the reaction with EDTA, detect phosphorylated product. Plot % inhibition vs. compound concentration to calculate IC₅₀.
  • Experiment 1.2: Selectivity Screening

    • Objective: To evaluate the specificity of this compound across a broad panel of kinases.
    • Protocol: Utilize commercial services (e.g., Eurofins, Reaction Biology) that offer profiling against hundreds of kinases at a single concentration of this compound (e.g., 1 µM). A compound is considered selective if it inhibits most off-target kinases by less than a certain threshold (e.g., <50% inhibition).
  • Experiment 1.3: Cell-Based Viability and Pathway Inhibition

    • Objective: To assess the ability of this compound to inhibit proliferation and downstream signaling in cancer cell lines harboring NTRK fusions.
    • Protocol:
      • Cell Lines: Use NTRK-fusion positive lines (e.g., KM12 for TPM3-NTRK1 in colon cancer, MO-91 for ETV6-NTRK3 in AML) and fusion-negative control lines [2] [3].
      • Viability Assay: Seed cells in 96-well plates and treat with a dose range of this compound for 72-96 hours. Measure cell viability using assays like CellTiter-Glo.
      • Pathway Analysis: Treat cells with this compound for a shorter period (e.g., 2-6 hours). Lyse cells and analyze lysates via Western Blot to detect levels of phosphorylated TRK, PLCγ, and ERK1/2, key players in the signaling pathway [4].
Stage 2: In Vivo Validation

This stage tests the efficacy and pharmacokinetics of the compound in a live animal model [5].

  • Experiment 2.1: Pharmacokinetics (PK) Study

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
    • Protocol: Administer a single dose of this compound to mice (e.g., via oral gavage). Collect blood samples at multiple time points post-dose. Analyze plasma using LC-MS/MS to determine key PK parameters: Cmax (peak concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
  • Experiment 2.2: Efficacy in Xenograft Models

    • Objective: To evaluate the anti-tumor activity of this compound.
    • Protocol: Subcutaneously implant NTRK-fusion positive cancer cells into immunodeficient mice. Once tumors are established, randomize animals into groups receiving either vehicle control or this compound at one or two doses. Administer the compound daily via oral gavage. Measure tumor volumes and body weights 2-3 times per week for the duration of the study.

TRK Signaling Pathway and Inhibitor Mechanism

To provide context for the experiments above, the diagram below illustrates the key TRK signaling pathways and the point of inhibition for compounds like this compound [2] [4] [3].

G Neurotrophin Neurotrophin TRK_Dimer TRK_Dimer Neurotrophin->TRK_Dimer Binds TRK_Dimer->TRK_Dimer Autophosphorylation (Y490, Y785) PLCg PLCg TRK_Dimer->PLCg Binds pY785 SHC SHC TRK_Dimer->SHC Binds pY490 DAG_IP3 DAG_IP3 PLCg->DAG_IP3 Generates RAS RAS RAF RAF RAS->RAF PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT Survival Survival AKT->Survival ERK ERK Proliferation Proliferation ERK->Proliferation GRB2 GRB2 SHC->GRB2 GAB1 GAB1 SHC->GAB1 SOS SOS GRB2->SOS SOS->RAS MEK MEK RAF->MEK MEK->ERK GAB1->PI3K PIP3->AKT PKC PKC DAG_IP3->PKC Transcription Transcription PKC->Transcription TRK_IN16 This compound TRK_IN16->TRK_Dimer Inhibits

A Path Forward for Your Research

The lack of public data on this compound presents both a challenge and an opportunity.

  • Consult the Patent: The primary source of information is the patent document WO2012034091A1. This should contain the most detailed synthetic route and potentially some biological data not captured in the public search results.
  • Generate Original Data: The experimental framework provided can serve as a robust blueprint for your own research to characterize this compound fully.
  • Benchmark Against Known Inhibitors: When you obtain data for this compound, compare it to well-characterized TRK inhibitors like larotrectinib and entrectinib (first-generation), or selitrectinib and repotrectinib (second-generation, designed to overcome resistance) [2] [6]. This will help you contextualize its potential profile.

References

how to use Trk-IN-16 in cancer research

Author: Smolecule Technical Support Team. Date: February 2026

TRK Inhibition in Cancer Research

While specific data on Trk-IN-16 is lacking, research on TRK inhibitors more broadly is well-established, particularly for treating tumors with NTRK gene fusions [1]. This is a recognized oncogenic driver across many cancer types. The general workflow for evaluating a TRK inhibitor like larotrectinib in a research setting is summarized below.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trial Metrics Start Start: Identify Tumor with NTRK Gene Fusion InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Models InVitro->InVivo Assay1 Kinase Selectivity & Potency (Enzyme/BA/FRET Assays) InVitro->Assay1 ClinicalTrial Clinical Trial Endpoints InVivo->ClinicalTrial Model1 Cell-Derived Xenograft (CDX) Models InVivo->Model1 Metric1 Objective Response Rate (ORR) ClinicalTrial->Metric1 Assay2 Cell Proliferation & Viability (Cell Titer-Glo, MTS) Assay3 Downstream Pathway Analysis (Western Blot, IHC) Model2 Patient-Derived Xenograft (PDX) Models Metric2 Duration of Response (DOR) Metric3 Progression-Free Survival (PFS)

Key Quantitative Data from Approved TRK Inhibitors

Since protocols for this compound are not available, the table below summarizes efficacy data from clinical trials of approved TRK inhibitors, which serve as benchmarks for evaluating new compounds like this compound [2] [1].

Drug Name Trial Phase Objective Response Rate (ORR) Median Duration of Response (DOR) Key Tumor Types Studied

| Larotrectinib | Pooled Phase 1/2 | 77% (All patients) 90% (Pediatric) 68% (Adult) [2] | 59 months [2] | Various TRK fusion-positive solid tumors | | TRK Inhibitors (Class) | Basket Trial Analysis | Varies by drug & tumor type [1] | Not specified | Tumors with NTRK, ROS1, ALK fusions [1] |

Example Experimental Protocol for Kinase Inhibitor Profiling

For a new TRK inhibitor, initial characterization would follow a multi-step process. The workflow below outlines a generalized protocol for high-throughput kinome profiling, adapted from platforms like the PamStation12 used to characterize kinase inhibitor activity and specificity [3].

G cluster_analysis Data Analysis Modules Start Start: Prepare Sample Lysates from TRK fusion-positive cells Step1 Apply Lysate + Inhibitor to Kinome Peptide Array (PamChip) Start->Step1 Step2 Kinetic Data Acquisition: Measure Peptide Phosphorylation Step1->Step2 Step3 Data Pre-processing: Background Subtraction & Normalization Step2->Step3 Step4 Downstream Analysis & Visualization Step3->Step4 A1 Top Signal Peptides (Density Plots) Step4->A1 A2 Single Kinetic Phosphorylation (Curve Analysis) A3 Statistical Comparison (Identify Significant Changes) A4 Global Pattern Visualization (Heatmaps, PCA, UMAP)

This experimental workflow is typically executed using specialized data analysis applications like KinoViz, an R Shiny tool that allows researchers to upload raw data, perform normalization, and generate interactive visualizations without needing advanced coding skills [3].

Guidance for Protocol Development

As specific protocols for this compound are not publicly available, here is practical guidance for researchers:

  • Consult Literature on Similar Compounds: Study methodologies from published research on established TRK inhibitors (e.g., larotrectinib, entrectinib). The general principles of kinase selectivity profiling, cell-based viability assays, and in vivo efficacy studies in patient-derived model systems are directly applicable [2] [1].
  • Leverage Available Data Tools: Use analysis pipelines like KinoViz for complex kinome array data. These tools can process raw kinetic phosphorylation data, perform statistical comparisons, and generate publication-ready figures [3].
  • Focus on Translational Endpoints: Design experiments with translational endpoints in mind. The Objective Response Rate (ORR) is a primary efficacy endpoint commonly used in registrational trials for tumor-agnostic therapies [1].

Key Points for Reporting

When documenting your findings with this compound, ensure to:

  • State the Lack of Public Protocols: Clearly acknowledge that a standard protocol for this compound was not found and describe the established methods you adapted.
  • Detail All Experimental Conditions: Report the specific assay types, cell lines, animal models, drug concentrations, and exposure times.
  • Reference Foundational Work: Cite literature on the broader class of TRK inhibitors and kinome profiling techniques that informed your experimental approach [3] [1] [4].

References

Comprehensive Application Notes and Protocols for Biochemical Assay Techniques with TRK-IN-16

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TRK Kinase Biology and Significance

The tropomyosin receptor kinase (TRK) family represents a class of transmembrane receptor tyrosine kinases that play crucial roles in regulating synaptic strength and plasticity within the mammalian nervous system. These receptors, comprising TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3), control essential cellular processes including differentiation, proliferation, survival, and apoptosis through multiple signaling cascades [1] [2]. Beyond their neurological functions, TRK receptors have gained significant attention in oncology due to their involvement in various cancers. Oncogenic TRK fusion proteins result from chromosomal rearrangements that link the kinase domain of TRK receptors to various N-terminal partner proteins, leading to constitutive ligand-independent activation and oncogenic transformation [3]. These fusions occur in diverse cancer types, including secretory breast carcinoma, mammary analogue secretory carcinoma of the salivary gland, pediatric gliomas, and certain forms of thyroid cancer, making them attractive therapeutic targets for precision medicine approaches.

The development of TRK inhibitors like TRK-IN-16 represents a promising strategy for targeting cancers harboring TRK alterations. This compound is a potent inhibitor of TRK kinases that has been described in patent literature (WO2012034091A1, compound X-21) [4]. As a selective ATP-competitive inhibitor, this compound binds to the kinase domain of TRK receptors, blocking their catalytic activity and subsequent downstream signaling. With a molecular weight of 353.39 g/mol and the chemical formula C19H20FN5O, this compound has demonstrated potential for research into TRK-related diseases [4]. The following application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound using various biochemical and cell-based assay techniques, enabling researchers in both academic and pharmaceutical settings to characterize TRK inhibition comprehensively.

TRK Family and Signaling Pathways

Structural Characteristics and Ligand Specificities

TRK receptors share a common structural organization consisting of an extracellular ligand-binding domain with distinctive structural motifs including leucine-rich repeats, two cysteine-rich clusters, and two immunoglobulin-like domains, all essential for specific ligand recognition [3] [5]. This is followed by a single transmembrane helix and a conserved intracellular tyrosine kinase domain that catalyzes phosphoryl transfer to downstream substrates [1] [3]. The three TRK family members exhibit distinct ligand specificities: TRKA binds nerve growth factor (NGF) with high affinity, TRKB preferentially binds brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4), while TRKC primarily binds neurotrophin-3 (NT-3) [1] [2]. This selective binding is crucial for activating specific downstream signaling cascades that mediate diverse biological responses, from neuronal survival and differentiation to synaptic plasticity.

The activation mechanism of TRK receptors follows a paradigm common to receptor tyrosine kinases. Ligand-induced dimerization brings two receptor monomers into proximity, enabling trans-autophosphorylation of specific tyrosine residues within the activation loop of the kinase domain [3]. This phosphorylation event enhances catalytic activity and creates docking sites for adapter proteins through phosphorylation of specific motifs: the NPXY motif (Y490 in TRKA) in the juxtamembrane domain and the YLDIG motif (Y785 in TRKA) in the carboxy-terminal region [3]. These phosphorylated tyrosine residues serve as recruitment sites for SRC homology domain 2 (SH2) and phosphotyrosine binding domain (PTB) containing proteins, initiating complex intracellular signaling networks.

Downstream Signaling Cascades

Table 1: Major TRK Signaling Pathways and Their Cellular Functions

Signaling Pathway Key Adaptor Proteins Downstream Effectors Cellular Outcomes
RAS/MAPK Pathway SHC, GRB2, SOS RAS, RAF, MEK, ERK Cell differentiation, proliferation, gene expression
PI3K/AKT Pathway GAB1, PI3K AKT, mTOR Cell survival, metabolism, growth regulation
PLC-γ Pathway PLC-γ IP3, DAG, PKC Calcium release, synaptic plasticity, gene expression

The RAS/MAPK pathway is initiated when SHC adapter proteins bind to phosphorylated NPXY motifs on activated TRK receptors, recruiting GRB2 and the guanine nucleotide exchange factor SOS [3]. This leads to GTP-loading of RAS, initiating a phosphorylation cascade through RAF, MEK, and ultimately ERK kinases. Activated ERK translocates to the nucleus where it regulates transcription factors controlling genes involved in cell growth and differentiation [3]. The PI3K/AKT pathway is similarly activated through recruitment of SHC and GRB2, which signal through the intermediary GAB1 to stimulate PI3K activity. This results in phosphorylation of membrane lipids that recruit and activate AKT through its pleckstrin homology domain [3]. AKT then phosphorylates numerous substrates to promote cell survival and inhibit apoptosis. Additionally, PLC-γ binds directly to phosphorylated TRK receptors and becomes activated through tyrosine phosphorylation, leading to generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mediate calcium release and protein kinase C activation, respectively [6].

G TRK Receptor Signaling Pathways NGF NGF TrkA TrkA NGF->TrkA BDNF BDNF TrkB TrkB BDNF->TrkB NT3 NT3 TrkC TrkC NT3->TrkC Dimerization Dimerization TrkA->Dimerization TrkB->Dimerization TrkC->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation AdaptorRecruitment AdaptorRecruitment Autophosphorylation->AdaptorRecruitment RAS_MAPK RAS/MAPK Pathway AdaptorRecruitment->RAS_MAPK PI3K_AKT PI3K/AKT Pathway AdaptorRecruitment->PI3K_AKT PLCg PLC-γ Pathway AdaptorRecruitment->PLCg Differentiation Differentiation RAS_MAPK->Differentiation Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Plasticity Plasticity PLCg->Plasticity

Cellular Assay Platforms for TRK Inhibition Studies

NFAT-Beta-Lactamase Reporter Gene Assay

The NFAT-beta-lactamase reporter assay represents a robust, high-throughput compatible method for assessing TRK pathway activation and inhibition in cellular contexts. This assay leverages the fact that TRK activation ultimately leads to calcium release and activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) [6]. The principle involves stable integration of full-length human TRKA, TRKB, or TRKC cDNAs into Chinese hamster ovary (CHO-K1) cells containing an NFAT-responsive beta-lactamase reporter gene. When neurotrophins bind to their cognate TRK receptors, they initiate signaling cascades that activate PLC-γ, generating IP3 and mediating calcium release, which in turn activates NFAT translocation to the nucleus [6]. This translocation drives the expression of the beta-lactamase reporter enzyme, whose activity can be quantified using FRET-based substrates.

The beta-lactamase substrate CCF4-AM is a fluorogenic compound that enters cells passively and is cleaved by beta-lactamase. In its intact state, CCF4-AM exhibits fluorescence resonance energy transfer (FRET) between its coumarin and fluorescein moieties, resulting in green emission (~530 nm) when excited at ~406 nm. Cleavage by beta-lactamase disrupts this FRET, causing a spectral shift to blue emission (~460 nm) [6]. The ratio of blue to green fluorescence therefore provides a quantitative measure of TRK pathway activation, with higher ratios indicating greater receptor activity. This assay system has been rigorously validated with cognate neurotrophins, known TRK inhibitors, and TRK-specific RNAi oligonucleotides, demonstrating its specificity and utility for identifying and characterizing TRK modulators [6].

Table 2: Comparison of Cellular Assay Methods for TRK Inhibition Studies

Assay Method Detection Principle Throughput Capacity Key Advantages Limitations
NFAT-Beta-Lactamase Reporter FRET-based substrate cleavage High (384-well format) Homogeneous format, temporal resolution, robust Z'-factors Indirect measurement of kinase activity
Phospho-Receptor ELISA Immunoassay for phosphorylated tyrosine residues Medium Direct target engagement measurement, quantitative Requires specific antibodies, multiple washing steps
FRET Dimerization Assay Fluorescence resonance energy transfer between labeled receptors Low to medium Direct monitoring of receptor oligomerization, real-time kinetics Specialized instrumentation, protein labeling requirements
Western Blot Analysis Immunodetection of phosphorylated signaling proteins Low Pathway mapping capability, well-established Semi-quantitative, low throughput
TRK Receptor Dimerization Studies Using FRET

Quantitative FRET assays provide valuable insights into the biophysical mechanisms of TRK receptor activation and inhibition. Unlike reporter gene assays that measure downstream signaling events, FRET directly monitors receptor-receptor interactions in live cells, offering real-time kinetic data on dimerization processes. For TRK receptors, studies have revealed that TrkB forms stable dimers even in the absence of ligand (Kdiss = 12 ± 2 rec/μm²), with neurotrophin binding inducing conformational changes and further stabilizing these dimers [5]. Different neurotrophins (BDNF, NT-3, and NT-4) promote distinct TrkB dimer configurations and stabilities, providing a potential mechanism for ligand-biased signaling where different ligands activating the same receptor yield different biological outcomes [5].

The experimental approach involves transfecting cells with TRK receptors tagged with appropriate fluorophore pairs (e.g., mTurquoise and YFP) and using fully quantified spectral imaging FRET (FSI-FRET) to determine two-dimensional donor and acceptor concentrations in the plasma membrane along with FRET efficiency [5]. Cells are subjected to reversible osmotic stress in hypo-osmotic media to remove membrane ruffles or folds, enabling accurate quantification of donor and acceptor concentrations. After equilibration with ligands or inhibitors, complete emission spectra are acquired using a two-photon microscope equipped with spectral detection capabilities. The measured FRET efficiency is corrected for proximity FRET and fit to a monomer-dimer equilibrium model to determine the two-dimensional dissociation constant (Kdiss) and the structural parameter intrinsic FRET (Ẽ) [5]. This methodology can be applied to study how inhibitors like this compound affect both basal and ligand-induced TRK dimerization, providing mechanistic insights beyond simple catalytic inhibition.

Experimental Protocols

Cell-Based TRK Inhibition Screening Protocol

Day 1: Cell Seeding and Compound Treatment

  • Begin with cryopreserved NFAT-bla CHO-K1 cells stably expressing TRKA, TRKB, or TRKC. Rapidly thaw cells in a 37°C water bath and transfer to pre-warmed Assay Medium (DMEM with GlutaMAX supplemented with 0.1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 100 U/mL Penicillin, and 100 µg/mL Streptomycin).
  • Centrifuge cell suspension at 300 × g for 5 minutes, discard supernatant, and resuspend in fresh Assay Medium. Count cells using a hemocytometer or automated cell counter and adjust concentration to 312,500 cells/mL.
  • Dispense 32 µL of cell suspension (containing 10,000 cells) into each well of 384-well assay plates. Include cell-free control wells containing 32 µL of Assay Medium only for background subtraction.
  • Add 4 µL of this compound serially diluted in DMSO to test wells to achieve desired final concentration range (typically 1 nM to 10 µM). Include control wells with 4 µL of 1% DMSO (vehicle control), 4 µL of 10 µM GW441756 (reference inhibitor control), and 4 µL of Assay Medium (untreated control). Incubate plates for 30 minutes at 37°C in a 5% CO₂ incubator to allow compound pre-treatment.

Day 1: Ligand Stimulation and Reporter Detection

  • Following inhibitor pre-treatment, add 4 µL of 10× neurotrophin solutions to appropriate wells to achieve EC80 concentrations (0.77 nM NGF for TRKA, 1 nM BDNF for TRKB, 0.72 nM NT-3 for TRKC). Include unstimulated control wells receiving 4 µL of Assay Medium only.
  • Incubate plates for 5 hours at 37°C in a 5% CO₂ incubator to allow complete pathway activation and reporter gene expression.
  • Prepare 6× LiveBLAzer-FRET B/G Substrate mixture according to manufacturer's instructions (Invitrogen, catalog number K1096) in LiveBLAzer-FRET B/G Substrate Loading Buffer.
  • Add 8 µL of substrate mixture to each well and incubate for 2 hours at room temperature protected from light.

Day 1: Fluorescence Detection and Data Analysis

  • Measure fluorescence intensity using a plate reader capable of FRET detection with appropriate filters: excitation at 406 nm, emission at 460 nm and 530 nm.
  • Subtract average fluorescence intensity of cell-free control wells from all sample readings.
  • Calculate the 460 nm/530 nm emission ratio for each well: Ratio = Intensity₄₆₀ / Intensity₅₃₀
  • Determine Response Ratio for each condition: Response Ratio = Ratiostimulated / Ratiousnstimulated
  • Plot Response Ratios against this compound concentrations in log scale and fit data using sigmoidal dose-response equation with variable slope to determine IC₅₀ values.

G TRK Inhibition Screening Workflow CellSeeding Seed TRK-NFAT-bla cells (10,000 cells/well in 384-well plate) CompoundTreatment Add this compound serial dilutions (30 min pre-incubation) CellSeeding->CompoundTreatment LigandStimulation Add neurotrophins at EC80 (5 hour incubation) CompoundTreatment->LigandStimulation SubstrateAddition Add CCF4-AM FRET substrate (2 hour incubation) LigandStimulation->SubstrateAddition FluorescenceReading Measure fluorescence at 460 nm and 530 nm SubstrateAddition->FluorescenceReading DataAnalysis Calculate 460/530 nm ratios and determine IC50 FluorescenceReading->DataAnalysis

Biochemical Kinase Inhibition Assay Protocol

Kinase Reaction Setup

  • Prepare reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT. Filter through 0.22 µm membrane and degas before use.
  • Dilute purified TRK kinase domain (commercial preparations or immunopurified from transfected cells) in reaction buffer to appropriate concentration (typically 10-50 nM final).
  • Prepare ATP solution in reaction buffer at 10× final concentration (typically 10-100 µM, based on KMapp values).
  • Prepare peptide substrate (e.g., Poly(Glu:Tyr) 4:1) in reaction buffer at 10× final concentration.
  • Prepare this compound serial dilutions in DMSO (100× final concentration).

TRK Inhibition Assay

  • Dispense 2 µL of this compound dilutions or DMSO control into 96-well assay plates.
  • Add 18 µL of kinase solution to each well, mix gently by pipetting, and pre-incubate for 15 minutes at room temperature.
  • Initiate kinase reactions by adding 20 µL of ATP/substrate mixture (containing 2× concentrations of both ATP and substrate).
  • Incubate reactions for 60 minutes at 30°C with gentle shaking.
  • Stop reactions by adding 10 µL of 0.5 M EDTA or detection reagent compatible with your detection method.

Detection and Analysis

For radiometric assays:

  • Spot reaction mixtures onto P81 phosphocellulose squares.
  • Wash squares extensively with 0.75% phosphoric acid followed by acetone.
  • Transfer squares to scintillation vials, add cocktail, and count radioactivity.

For luminescence-based detection:

  • Transfer stopped reactions to white plates.
  • Add ADP-Glo reagent according to manufacturer's protocol.
  • Measure luminescence after signal stabilization.

For quantitative analysis:

  • Calculate percentage inhibition: % Inhibition = [1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground)] × 100
  • Plot % inhibition versus log inhibitor concentration and fit to four-parameter logistic equation to determine IC₅₀ values.
  • For Ki determination, repeat assays with varying ATP concentrations and analyze using Cheng-Prusoff equation or direct fitting to appropriate inhibition models.

Data Interpretation and Technical Considerations

Assessing Compound Efficacy and Specificity

When evaluating this compound using the described protocols, researchers should employ comprehensive data analysis approaches to fully characterize compound efficacy and specificity. The NFAT-beta-lactamase reporter assay typically yields robust Z'-factor values >0.5, indicating excellent assay quality for high-throughput screening [6]. For this compound potency determination, dose-response curves should be generated with at least 10 data points spanning a 10,000-fold concentration range, with testing performed in triplicate to ensure statistical reliability. The calculated IC₅₀ values provide a measure of cellular potency, but researchers should note that these values can be influenced by cellular permeability, efflux mechanisms, and compound metabolism. To confirm direct target engagement, follow-up biochemical kinase assays are essential, as they measure inhibition in a cell-free system without confounding cellular factors.

Selectivity profiling represents a critical step in characterizing this compound. While this compound is described as a potent TRK inhibitor, comprehensive evaluation should include testing against related kinase families, particularly other receptor tyrosine kinases with structural similarities to TRK receptors. The use of a panel of NFAT-bla cell lines expressing different TRK isoforms (TRKA, TRKB, and TRKC) enables direct assessment of isoform selectivity [6]. Additionally, counter-screening against parental NFAT-bla cells without TRK expression controls for off-target effects on the reporter system itself. For advanced characterization, researchers should consider implementing more physiologically relevant models, such as primary neurons or cancer cell lines endogenously expressing TRK receptors or harboring oncogenic TRK fusions, to validate activity in disease-relevant contexts.

Troubleshooting Common Technical Issues

Table 3: Troubleshooting Guide for TRK Inhibition Assays

Problem Potential Causes Solutions
Poor Z'-factor in reporter assay High background signal, low stimulation window Optimize neurotrophin concentration, extend serum starvation period, confirm receptor expression
Shallow dose-response curves Non-specific binding, compound solubility issues Include detergent in assay buffer, use fresh DMSO stocks, verify compound integrity
High variability in FRET assays Uneven transfection efficiency, membrane morphology issues Implement stable cell lines, optimize osmotic shock conditions, increase replicate number
Discrepancy between cellular and biochemical IC₅₀ Cellular permeability issues, efflux transporters, compound metabolism Assess cellular accumulation, use efflux transporter inhibitors, measure compound stability
Incomplete inhibition at high compound concentrations Non-specific binding, off-target effects, compound aggregation Include appropriate controls, test in selectivity panels, add carrier protein

Assay optimization is crucial for obtaining reliable data with this compound. For cellular reporter assays, key parameters requiring optimization include cell passage number (maintaining consistent receptor expression levels), serum starvation duration (typically 12-16 hours to reduce background signaling), and neurotrophin concentration (dose-response characterization to establish EC₈₀ values) [6]. The quality of neurotrophin preparations significantly impacts assay performance; bioactive neurotrophins should be aliquoted to avoid freeze-thaw cycles and stored at -80°C in carrier protein-containing buffers to prevent adsorption. For biochemical assays, the ATP concentration should be carefully selected based on the KMapp for each TRK isoform, typically testing inhibition at ATP concentrations near the physiological range (1 mM) and at KM to understand competitive mechanisms.

When working with this compound specifically, researchers should note that as a controlled substance in some territories, proper compound handling and documentation procedures must be followed [4]. The compound should be prepared as concentrated DMSO stocks (typically 10-50 mM), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C under desiccated conditions. For cellular assays, the final DMSO concentration should be kept constant (typically ≤0.1%) across all treatment groups, including controls. When transitioning to in vivo studies, researchers should consult the available patent literature (WO2012034091A1) for guidance on formulation approaches that have demonstrated efficacy in animal models of TRK-driven diseases [4].

References

Frequently Asked Questions (FAQs) on Solubility

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the common causes of poor solubility in compounds like Trk-IN-16? Poor aqueous solubility is a fundamental challenge for many hydrophobic compounds, particularly in drug development. A low-water solubility profile is often characterized by values in the range of milligrams per liter or even lower, which can severely impact bioavailability and subsequent experimental results [1].
  • What is the most common physical issue encountered during liquid-liquid extraction of a poorly soluble compound? The formation of emulsions is a very common problem during Liquid-Liquid Extraction (LLE). Emulsions often occur when a sample contains a high amount of surfactant-like compounds (e.g., phospholipids, free fatty acids, proteins). These molecules have mutual solubility in the aqueous and organic solvents, forming a stable mid-zone that traps the analyte of interest and prevents clean phase separation [2].
  • My sample has a high initial background signal in fluorescence-based assays. What could be the cause? According to troubleshooting guides for assays like Protein Thermal Shift, a high initial background signal can stem from several variables. For a poorly soluble compound, likely causes include the native compound having external hydrophobic sites that bind the dye, the presence of high levels of detergent in the solution, or a buffer component interacting with the dye [3].

Troubleshooting Guide for Solubility Issues

The table below summarizes common problems, their potential causes, and recommended actions based on general laboratory principles for handling compounds with low solubility.

Problem / Symptom Potential Causes Recommended Action
Low Aqueous Solubility High hydrophobicity of the compound [1]. Use a cosolvent system (e.g., PEG 200 + water) to increase solubility [1].

| Emulsion Formation during LLE | Sample contains surfactant-like molecules (proteins, lipids) [2]. | Prevention: Gently swirl the separatory funnel instead of shaking. Resolution: Add brine (salting out), filter through a glass wool plug, use centrifugation, or add a small amount of a different organic solvent [2]. | | High Background Signal | Compound or buffer interacting with assay dye; compound aggregation [3]. | Perform a compound/dye titration to optimize ratios; screen different buffer conditions; consider repurifying the compound [3]. | | Irreproducible Results | Manual processing steps; compound adsorption to surfaces; partial precipitation. | Transition to a supported liquid extraction (SLE) technique for better robustness; ensure consistent mixing and temperature control [2]. |

Experimental Protocol: Cosolvency for Solubility Enhancement

Cosolvency is one of the most widely used and effective strategies to overcome the challenge of low aqueous solubility. This technique involves adding a water-miscible organic solvent (the cosolvent) to the aqueous medium, which modifies the solvent properties to favor solute-solvent interactions [1].

Method for Determining Solubility in a Cosolvent System (e.g., PEG 200 + Water)

This protocol is adapted from a thermodynamic study on the solubility of Triclocarban and can be applied to this compound [1].

  • Preparation of Cosolvent Mixtures: Prepare binary cosolvent mixtures of PEG 200 and water across a range of volume or mass fractions (e.g., from 0% to 55% PEG 200) [1].
  • Equilibration (Shake-Flask Method): Add an excess amount of this compound to each cosolvent mixture in sealed vials. Agitate the vials continuously in a thermostatted water bath at your desired temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium (typically 24-72 hours) [1].
  • Phase Separation: After equilibration, allow any undissolved solid to settle. Centrifugation may be used to ensure complete phase separation.
  • Quantification: Carefully withdraw an aliquot of the saturated supernatant. Dilute it appropriately with a compatible solvent and quantify the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) [1].
  • Thermodynamic Analysis: The experimental solubility data (mole fraction) at different temperatures can be analyzed using models like the Gibbs–van’t Hoff–Krug equation to understand the thermodynamic functions (enthalpy, entropy) of the solution process [1].

TRK Signaling Pathway & Inhibitor Context

Understanding the biological target of this compound is crucial for researchers. The diagram below illustrates the key TRK signaling pathway, which is implicated in cell proliferation and survival in various cancers [4].

trk_pathway Ligand NGF, BDNF, or NT3 (Ligand) TRK TRK Receptor (Dimerization & Autophosphorylation) Ligand->TRK Binds SHC SHC/GRB2 Adaptor Proteins TRK->SHC Phosphorylates PI3K PI3K Pathway (AKT Activation) TRK->PI3K Phosphorylates RAS RAS Activation SHC->RAS MAPK MAPK Pathway (RAF, MEK, ERK) RAS->MAPK Survival Cell Survival, Proliferation & Growth MAPK->Survival PI3K->Survival

This context is vital for designing cellular or in-vivo experiments, even when addressing physicochemical issues like solubility.

Key Considerations for Your Support Content

  • Generalize from Specifics: The provided FAQs and protocols are models. You can adapt the specific causes and solutions by applying the underlying principles (e.g., cosolvency, emulsion breaking) to this compound.
  • Incorporate Internal Data: For a truly effective support center, integrate your own experimental data on this compound into the tables and protocols.
  • Leverage the Framework: The structure of problem-symptom-action tables and visual workflow diagrams is highly effective for technical documentation, as demonstrated by established support resources [3].

References

TRK-IN-16 Basic Information and Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key chemical properties and storage recommendations for TRK-IN-16 based on current supplier data.

Property Specification
CAS Number 1365212-81-2 [1] [2]
Molecular Formula C₁₉H₂₀FN₅O [1] [2]
Molecular Weight 353.39 g/mol [1] [2]
Recommended Storage (Powder) -20°C for 3 years [1]
Recommended Storage (Solution) -80°C for 1 year [1]
Shipping Conditions On blue ice or at ambient temperature [1]

Frequently Asked Questions

Here are answers to common questions based on the available data:

  • What is the best way to store a stock solution of this compound for long-term use? It is recommended to store this compound solutions at -80°C, where they can be stable for up to one year. For short-term storage of frequently used solutions, the supplier suggests that the powder form is stable for three years at -20°C, but the stability of solutions at this higher temperature is not specified [1].

  • What solvents are recommended for preparing this compound solutions? The search results do not provide explicit solubility data or recommended solvents for this compound. One source mentions that common co-solvents like DMSO, PEG300, and Tween 80 are available for purchase for use in formulation protocols [1]. Preliminary solubility testing in standard solvents is advised.

  • Is there a known protocol for creating an in vivo dosing formulation? One supplier provides a sample in vivo formulation calculation for reference. The example uses a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O to achieve a working concentration of 2 mg/mL [1]. This is a generic example, and the exact protocol should be optimized for your specific experimental needs.

Experimental Troubleshooting Guide

The following workflow outlines a recommended approach for handling this compound, especially in the absence of comprehensive stability data.

Start Start: Plan this compound Experiment Step1 Prepare Stock Solution Start->Step1 Step2 Aliquot for Storage Step1->Step2 Step3 Long-Term Storage Step2->Step3 Step4 Thawing & Use Step3->Step4 Check1 Check Solution for Precipitation/ Discoloration Before Use Step4->Check1 Check1->Step4 Normal Guide1 If abnormal, do not use. Prepare a fresh aliquot. Check1->Guide1 Abnormal

Key Technical Considerations

Given the lack of specific data, here are critical points to consider for your experiments:

  • Stability Monitoring is Crucial: In the absence of concrete data, you must establish your own stability-indicating methods. High-Performance Liquid Chromatography (HPLC) is the standard technique for tracking the concentration of the parent compound and detecting the emergence of degradation products over time.
  • Avoid Repeated Freeze-Thaw Cycles: The practice of aliquoting is recommended specifically to minimize repeated freezing and thawing of the stock solution, which is a common cause of compound degradation and loss of potency.
  • Document Everything: Meticulously record the solvent used, stock concentration, storage conditions (including freezer temperature logs), and the date of preparation for every solution. This documentation is essential for troubleshooting and ensuring experimental reproducibility.

References

A Framework for TRK Inhibitor Investigation

Author: Smolecule Technical Support Team. Date: February 2026

Since quantitative data for Trk-IN-16 is not publicly available, the following guide outlines the critical experiments and common pitfalls. Researchers will need to determine the specific optimal concentrations for their unique experimental contexts.

Essential Experimental Protocols

The table below summarizes core experiments for characterizing this compound [1] [2]:

Experiment Objective Key Methodology Critical Parameters & Measurements
Cellular Potency (IC₅₀) [1] Cell-based reporter assay (e.g., NFAT-bla) or viability assay using engineered cell lines expressing TRK kinases. Dose-response curves, IC₅₀ calculation, Z'-factor for assay quality.
Selectivity Profiling Test against a panel of kinase assays (e.g., TRKA, B, C, and other related kinases like ALK, ROS1) [3]. IC₅₀ values for each kinase; selectivity fold-change compared to primary target.
Target Engagement Western blot analysis of phospho-TRK and key downstream signaling nodes (e.g., pERK, pAKT) in relevant cancer cell lines [4]. Reduction in phosphorylation levels relative to total protein and vehicle control.
Anti-proliferative Activity Cell Titer-Glo or similar ATP-based viability assay in NTRK-fusion positive vs. negative cell lines over 3-7 days. IC₅₀ values (potency) and maximal inhibition (efficacy).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays? A definitive range has not been established. A rational approach is to begin with a broad dose-response curve (e.g., 1 nM to 10 µM) based on its reported nM-level potency. Use the resulting IC₅₀ from your initial potency assay (e.g., phospho-TRK inhibition) to inform concentrations for subsequent functional assays [1] [2].

Q2: The inhibitor shows no effect in our cellular model. What could be wrong?

  • Verify Target Expression: Confirm that your cell line expresses the intended TRK kinase (wild-type or fusion) via Western blot or RNA sequencing. NTRK fusions are rare events [4].
  • Check Bioactivity: Use a positive control, like a known TRK inhibitor (e.g., larotrectinib), to ensure your assay system is functioning correctly [4].
  • Assess Compound Integrity & Solubility: Ensure proper storage of the compound and confirm it remains soluble in your assay media at the working concentrations. Precipitation can significantly reduce effective concentration.

Q3: We observe high cytotoxicity in our control cell lines. Is this on-target or off-target? This likely indicates off-target effects. To investigate:

  • Profile Selectivity: Test this compound against a broader panel of kinases to identify potential off-targets that could explain the toxicity [3].
  • Use Genetic Validation: Employ siRNA or CRISPR to knock down your target TRK gene. If the cytotoxic effect of this compound remains in the knockdown cells, it strongly points to off-target activity [1].

Q4: How can we model the binding of this compound to anticipate resistance?

  • Leverage Structural Data: Use published crystal structures of other TRK inhibitors (like repotrectinib) bound to TRK wild-type and solvent-front mutant (SFM) proteins to model how this compound might fit [4].
  • Test in Mutant Models: Proactively test your compound in Ba/F3 or other engineered cell lines expressing common TRK resistance mutations (e.g., G595R in TRKA) to evaluate its ability to overcome resistance [4].

TRK Signaling and Experimental Workflow

To better understand the experimental context, the following diagram outlines the core TRK signaling pathway and a general workflow for inhibitor testing, which applies to compounds like this compound.

trk_workflow TRK Signaling & Inhibitor Testing cluster_pathway TRK Signaling Pathway cluster_workflow Inhibitor Testing Workflow Neurotrophin Neurotrophin TrkReceptor TRK Receptor (Dimer) Neurotrophin->TrkReceptor Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK) TrkReceptor->Downstream CellularOutput Cellular Output (Proliferation, Survival) Downstream->CellularOutput AssayDevelopment 1. Assay Development (Choose cell line, readout) DoseResponse 2. Dose-Response (Determine IC₅₀) AssayDevelopment->DoseResponse Mechanism 3. Mechanism of Action (pTRK, downstream signaling) DoseResponse->Mechanism Resistance 4. Resistance Modeling (Test in mutant models) Mechanism->Resistance Inhibitor TRK Inhibitor (e.g., this compound) Inhibitor->TrkReceptor Blocks

Key Considerations for Your Research

  • Context is Crucial: The optimal concentration is highly dependent on your specific experimental system. Always include a positive control TRK inhibitor for benchmarking [4] [3].
  • Beyond Potency: While IC₅₀ is vital, also investigate the compound's ability to inhibit downstream pathway activation and its impact on long-term cell viability [1].
  • Plan for Resistance: Proactively studying efficacy against common TRK mutations can predict the clinical utility and lifespan of the inhibitor [4].

I hope this structured framework provides a solid foundation for building your technical support resources. Should you obtain specific data on this compound, this template can be easily populated with concrete values and findings.

References

Understanding Permeability & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

A compound's ability to cross cell membranes is primarily influenced by its physicochemical properties. The table below summarizes the main factors that can limit permeability, which are highly relevant for kinase inhibitors like Trk-IN-16 [1].

Factor Relationship with Permeability Potential Issue for this compound
Lipophilicity Positive correlation; more lipophilic compounds generally have higher permeability [1]. Low lipophilicity could be a primary cause of poor permeability.
Hydrogen Bond Capacity Negative correlation; too many H-bond donors/acceptors can reduce permeability [1]. High hydrogen bond count may hinder membrane diffusion.
Molecular Size Negative correlation; larger molecules diffuse more slowly [1]. A large molecular weight could be a contributing factor.
Efflux Transport Involvement of efflux pumps (e.g., P-glycoprotein) can actively export compounds, reducing intracellular concentration [1]. Could be a factor even if intrinsic permeability is good.

Experimental Methods for Assessing Permeability

To pinpoint the issue, you can use the following standard assays to measure and characterize the permeability of this compound.

Method Description & Application Key Output
Cell-Based Assays (Caco-2, MDCK) The most common methods using cell monolayers to model transport across biological barriers. They can distinguish between passive diffusion and active efflux [1]. Apparent Permeability (Papp), Efflux Ratio (B to A / A to B)
Parallel Artificial Membrane Permeability Assay (PAMPA) A higher-throughput, cell-free assay that uses an artificial membrane to measure pure passive transcellular permeability [1]. Apparent Permeability (Papp)
In Silico Prediction Computational models that estimate permeability based on the compound's chemical structure. Useful for early-stage screening and guiding chemical design [1] [2]. Predicted Permeability

The following workflow outlines a strategic approach to diagnose and overcome permeability issues:

Start Start: Suspected Poor Permeability PAMPA PAMPA Assay Start->PAMPA Decision1 Is PAMPA Papp high? PAMPA->Decision1 CellAssay Cell-Based Assay (Caco-2/MDCK) Decision1->CellAssay Yes Property Issue: Poor Passive Permeability Decision1->Property No Decision2 Is Efflux Ratio high? CellAssay->Decision2 Efflux Issue: Active Efflux Decision2->Efflux Yes Decision2->Property No Strategy1 Consider: - Efflux transporter inhibition - Structural modification to evade transporters Efflux->Strategy1 Strategy2 Consider: - Optimize lipophilicity (LogP) - Reduce H-bond donors/acceptors - Reduce molecular size/weight Property->Strategy2

Strategies to Improve Cell Permeability

If testing confirms that this compound has poor permeability, here are potential strategies for structural optimization:

  • Modify Physicochemical Properties:
    • Adjust Lipophilicity: Carefully increase the lipophilicity (often measured as LogP) by incorporating hydrophobic groups. However, this must be balanced, as excessive lipophilicity can lead to other problems like poor solubility [1].
    • Reduce Hydrogen Bonding: Mask or eliminate hydrogen bond donors and acceptors through tactics like methylation (to reduce H-bond donor count) or introducing steric hindrance near polar groups [1].
  • Circumvent Efflux Pumps:
    • If efflux is identified, modify the chemical structure to make it a less favorable substrate for transporters like P-gp. This often requires subtle structural changes guided by structure-activity relationship (SAR) analysis [1].
  • Utilize Prodrug Strategies:
    • Design a prodrug by attaching a promoiety (e.g., an ester) that improves permeability. The promoiety is cleaved by intracellular enzymes to release the active parent drug [1].

Key Considerations for Troubleshooting

  • Data Quality: When collecting and comparing permeability data from various sources, ensure the experimental protocols (e.g., cell line, compound concentration, pH) are consistent. Automated curation workflows can help maintain dataset quality for reliable analysis [2].
  • Beyond Permeability: Remember that improving permeability should not come at the cost of other critical properties. Always reassess solubility, metabolic stability, and potency after any structural modification.

References

Understanding Trk Inhibitor On-Target Adverse Events

Author: Smolecule Technical Support Team. Date: February 2026

The "off-target" effects of a drug can be divided into two categories: true off-target effects (action on unrelated proteins) and on-target, off-organ effects (unwanted side effects from inhibiting the intended target in non-diseased tissues). For Trk inhibitors, the well-characterized safety profile is primarily due to this second category.

The Tropomyosin Receptor Kinase (Trk) family of receptors (TrkA, TrkB, TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system, regulating processes including appetite, balance, and pain sensitivity [1] [2]. Inhibiting these receptors, while therapeutic, predictably leads to a constellation of on-target adverse events (AEs) [1].

The table below summarizes the frequency and management strategies for these common AEs, based on a clinical study of 96 patients treated with TRK inhibitors [1].

Adverse Event Frequency Common Management Strategies
Weight Gain 53% (51 of 96 patients) Pharmacologic intervention (e.g., GLP-1 analogs, metformin); effective for weight stabilization or loss [1].
Dizziness / Ataxia 41% (95% CI, 31%-51%) TRK inhibitor dose reduction was the most effective intervention [1].
Withdrawal Pain 35% (95% CI, 24%-46%) More common with longer drug use; re-initiation of the TRK inhibitor was the most effective intervention [1].
Paresthesias 18% (17 of 96 patients) Often perioral or a "sunburn" sensation; typically mild and improved after the first month, rarely requiring intervention [1].

Strategies to Assess and Minimize Off-Target Effects

For a pre-clinical research compound like Trk-IN-16, a robust off-target profiling strategy is crucial to determine its specificity and potential for unforeseen toxicities.

Experimental Protocols for Off-Target Profiling
  • Primary In Vitro Kinase Assay: The most direct method is to profile the inhibitor against a large panel of human kinases (e.g., 100+ kinases) at a single concentration, typically around 1 µM. The percentage of kinase activity remaining is measured to identify potential off-target hits. A selective Trk inhibitor will show strong inhibition of TrkA, TrkB, and TrkC with minimal activity on other kinases.
  • Secondary Dose-Response Assays: For any off-target kinases identified in the primary screen, determine the half-maximal inhibitory concentration (IC50) values. Comparing the IC50 for the off-target kinase to the IC50 for the primary Trk targets gives you the selectivity index, a key quantitative measure of the compound's specificity.

The workflow for a comprehensive off-target assessment is outlined in the diagram below.

Start Start Off-Target Profiling Primary Primary Screen Panel of 100+ kinases at 1 µM Start->Primary AnalyzeHits Analyze Results Identify 'hit' kinases Primary->AnalyzeHits Secondary Secondary Assay Determine IC50 for hits AnalyzeHits->Secondary CalcIndex Calculate Selectivity Index (IC50 Off-target / IC50 Trk) Secondary->CalcIndex Decision Selectivity Index Acceptable? CalcIndex->Decision Proceed Proceed to further studies Decision->Proceed Yes Optimize Optimize Compound or Strategy Decision->Optimize No

Strategies to Minimize Off-Target Effects

If off-target activity is detected, consider these strategies:

  • Compound Optimization: Use the structural data from the kinase profiling to guide medicinal chemistry efforts. Modifying the chemical structure of this compound can enhance its binding affinity for the Trk family while reducing affinity for off-target kinases.
  • Leverage Known Structural Biology: The ATP-binding sites of kinases have conserved and unique features. Designing compounds that exploit unique residues in the Trk binding pocket can improve selectivity.
  • Cellular Phenotyping: In cell-based models, be vigilant for phenotypes that are inconsistent with known Trk biology. Such observations can be a clue to unanticipated off-target effects.

Key Troubleshooting FAQs

  • Q: Our cellular assay shows efficacy, but we also observe unexpected cytotoxicity. What could this mean?

    • A: This is a classic sign of potential off-target effects. The cytotoxicity may be due to inhibition of an off-target kinase essential for cell viability, rather than Trk inhibition. A broad kinase profiling assay is recommended to identify the culprit.
  • Q: The in vitro kinase profile is clean, but animal studies show unexpected toxicities. What's the next step?

    • A: First, verify if the toxicity aligns with known on-target Trk inhibitor effects (e.g., weight gain, dizziness). If not, consider that the compound or a metabolite may be acting on a target outside the kinome. Techniques like affinity pulldown coupled with mass spectrometry can help identify non-kinase off-targets.
  • Q: How do we differentiate between TrkA and TrkB off-target effects in a phenotypic screen?

    • A: This is challenging due to their high sequence similarity. The most definitive approach is to use engineered cell lines that express only TrkA or only TrkB, and then test the compound's activity and phenotype in each line individually.

References

TRK Inhibitor Efficacy: Key Parameters & Benchmarks

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes efficacy benchmarks from clinical trials of FDA-approved TRK inhibitors, which can serve as reference targets for your research [1].

Parameter Larotrectinib (Vitrakvi) Repotrectinib (Augtyro)
Class First-generation TRK Inhibitor Next-generation ROS1/TRK Inhibitor
Objective Response Rate (ORR) 77% (across tumors with NTRK fusions) 79% (in TKI-naive ROS1+ NSCLC)
Median Duration of Response (DOR) 59 months 34.1 months
Median Progression-Free Survival (PFS) 61 months 35.7 months
Common Resistance Mechanisms On-target kinase domain mutations (e.g., G595R, G667C). On-target mutations (e.g., G2032R, G595R).
Key Feature High efficacy in agnostic setting. Designed to overcome resistance to prior TKIs.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in TRK inhibitor research.

  • FAQ 1: How can we overcome acquired resistance to a TRK inhibitor like Trk-IN-16?

    • Problem: Treatment initially works but loses efficacy over time.
    • Solution: Investigate combination therapies. Based on resistance patterns observed with other TKIs, consider combining this compound with [2]:
      • MEK inhibitors: To target the downstream RAS/MAPK pathway.
      • mTOR inhibitors: To target downstream survival signals.
      • Other agent: The specific combination should be guided by the identified resistance mechanism.
  • FAQ 2: What is the best testing strategy to identify patients who will respond to this compound?

    • Problem: Uncertainty in detecting NTRK gene fusions, especially in cancers with low prevalence.
    • Solution: Implement a validated diagnostic algorithm. The Brazilian Expert Consensus recommends a cost-effective and efficient pathway [3]:
      • Screening: Use Immunohistochemistry (IHC) as an initial screen due to its high sensitivity and negative predictive value.
      • Confirmation: Follow up IHC-positive cases with a confirmatory test like Next-Generation Sequencing (NGS), which can identify the specific fusion partner.
  • FAQ 3: How can we improve the central nervous system (CNS) activity of this compound?

    • Problem: The drug may not effectively treat brain metastases, a common site of progression.
    • Solution: Evaluate and optimize the drug's physicochemical properties. The robust intracranial activity of drugs like repotrectinib is attributed to their design for enhanced CNS penetration [2]. Focus on parameters like molecular size and lipophilicity during lead optimization.

Experimental Protocols for Efficacy Analysis

Here are detailed methodologies for key experiments to evaluate and improve this compound.

  • Protocol 1: In Vitro Resistance Modeling and Mechanism Identification

    • Purpose: To generate resistance mutations and identify the underlying cause of drug failure.
    • Methodology:
      • Cell Line Selection: Use a cancer cell line harboring a known NTRK fusion (e.g., KM12 for colon cancer with TPM3-NTRK1 fusion).
      • Drug Exposure: Culture cells with increasing concentrations of this compound over several months.
      • Clonal Selection: Isolate surviving, proliferating clones.
      • Genetic Analysis: Perform RNA or DNA Next-Generation Sequencing (NGS) on resistant clones to identify acquired mutations in the NTRK kinase domain or in alternative signaling pathways [2].
  • Protocol 2: Validating TRK Signaling Inhibition in Cellular Models

    • Purpose: To confirm that this compound effectively blocks its intended target and downstream pathways.
    • Methodology:
      • Cell Treatment: Treat an NTRK-fusion-positive cell line with this compound and a control (DMSO) for a short period (e.g., 2-4 hours).
      • Protein Extraction: Lyse cells and extract total protein.
      • Western Blot Analysis: Probe the protein lysates with specific antibodies to detect:
        • Phospho-TRK (Tyr490/676/677): Direct measure of receptor inhibition.
        • Total TRK: Control for protein loading.
        • Phospho-ERK1/2 (Thr202/Tyr204): Assess downstream MAPK pathway inhibition.
        • Phospho-AKT (Ser473): Assess downstream PI3K pathway inhibition.
        • Total ERK and AKT: Loading controls [4] [5].

The diagram below illustrates this TRK signaling pathway and the points of inhibition by your compound.

Future Research Directions

Given that this compound is a research compound, consider these advanced strategies:

  • Explore Tissue-Agnostic Efficacy: Test this compound across a panel of cancer cell lines or patient-derived organoids with different NTRK fusions and tissue origins to validate its agnostic potential [1] [3].
  • Investigate Novel Fusion Partners: Characterize the drug's activity against cancers with rare or novel NTRK fusion partners, which may have different sensitivity profiles [3].

References

Trk-IN-16 assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

About TRK-IN-16

This compound is a potent inhibitor of the Tropomyosin receptor kinase (TRK) family of proteins [1] [2]. Here is a summary of its key characteristics:

Property Description
Bioactivity Potent TRK inhibitor; targets kinases regulating cell growth, differentiation, and signal transduction [1] [2].
CAS Number 1365212-81-2 [1] [2]
Molecular Formula C₁₉H₂₀FN₅O [1] [2]
Molecular Weight 353.39 g/mol [1] [2]
Potential Applications Research into TRK-related diseases [1] [2].
Source Extracted from patent WO2012034091A1, compound X-21 [1] [2].

General TRK Assay & Experimental Concepts

While specific protocols for this compound are not provided in the search results, the following information outlines common methods and challenges in TRK-related research.

Common Methods for Detecting NTRK Gene Fusions

NTRK gene fusions are a primary area of TRK research. The table below summarizes common detection methods as used in clinical practice [3]:

Method Role in Testing Key Points
RNA-based Next-Generation Sequencing (NGS) Gold Standard Considered the most effective method for detecting NTRK gene fusions [4].
Pan-TRK Immunohistochemistry (IHC) Screening Tool Used to detect TRK protein expression; requires confirmation by a molecular assay due to variable sensitivity and specificity [3].
Fluorescence in situ hybridization (FISH) Confirmatory Test Can be used to confirm the presence of gene rearrangements [3].
Workflow for ADA Detection in TRK-950 Clinical Trials

The following diagram illustrates a sophisticated assay workflow developed for a different TRK-targeting drug (TRK-950, a monoclonal antibody), which highlights the complexity involved in validating these types of biological assays [5].

Start Start: Human Serum Sample Step1 Pretreatment: Melon Gel Start->Step1 Step2 Pretreatment: Solid-Phase Extraction with Acid Dissociation (SPEAD) Step1->Step2 Step3 Floating Bridging Ligand Binding Assay (LBA) Step2->Step3 Step4 Three-Tiered Analysis Step3->Step4 SubStep4a Screening Assay Step4->SubStep4a SubStep4b Confirmatory Assay SubStep4a->SubStep4b SubStep4c Titration Assay SubStep4b->SubStep4c

General ELISA Troubleshooting Guide

Since many biochemical assays are immunoassay-based, general troubleshooting principles apply. Here are common issues and solutions compiled from a technical resource [6].

Problem Possible Cause Solution
Weak or No Signal Reagents not at room temperature; incorrect storage; expired reagents. Allow reagents to warm up for 15-20 mins; check storage conditions (typically 2-8°C); confirm expiration dates [6].
High Background Insufficient washing; substrate exposed to light; long incubation times. Follow recommended washing procedures; store substrate in dark; adhere to protocol incubation times [6].
Poor Replicate Data Inconsistent washing; capture antibody not properly bound; well contamination. Ensure consistent washing technique; use correct plate type (ELISA, not tissue culture); use fresh plate sealers [6].
Inconsistent Results Between Assays Inconsistent incubation temperature or timing; incorrect dilutions. Maintain stable incubation temperature; use proper pipetting technique and double-check calculations [6].

How to Proceed Without Specific Protocols

The lack of detailed public information on this compound assays is not uncommon for research compounds. To move forward, you can:

  • Consult the Source Patent: The original patent, WO2012034091A1, is likely to contain the most detailed synthetic and experimental information [1] [2].
  • Contact Suppliers Directly: Reach out to the compound suppliers (e.g., MedChemExpress, TargetMol) for any available technical data sheets or application notes [1] [2].
  • Adapt General Principles: Use the general troubleshooting guides and assay concepts provided here as a framework, adapting them to your specific experimental setup with this compound.

References

TRK Inhibitors: Pharmacokinetics & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in the pharmacokinetic (PK) optimization of TRK inhibitors, leveraging data from approved drugs and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic properties to optimize for a TRK inhibitor? The primary goals are to ensure sufficient drug exposure at the target site, minimize inter-patient variability, and reduce the risk of drug-drug interactions (DDIs). Key properties are summarized in the table below.

Table 1: Key PK Properties and Target Profiles for TRK Inhibitors

PK Parameter Description Optimization Goal
Oral Bioavailability Fraction of drug reaching systemic circulation High and consistent absorption [1] [2]
Elimination Half-life Time for plasma concentration to reduce by half Suitable for once-daily dosing [2]
Volume of Distribution Indicator of tissue penetration Large volume, suggesting extensive tissue distribution [2]
Clearance Route Primary pathway of drug elimination Understood to manage DDIs (e.g., via CYP3A4) [1] [2]
Food Effect Impact of food on drug absorption Minimal to none, allowing dosing with/without food [2]
Plasma Protein Binding Degree of drug binding to plasma proteins High, but unbound fraction is pharmacologically active [2]

Q2: How can gastric pH affect the absorption of my TRK inhibitor, and how can I manage this? Many TKIs are weakly basic and have pH-dependent solubility. Concomitant use of acid-reducing agents (e.g., proton pump inhibitors, H2 antagonists, antacids) can significantly impair solubility and absorption, decreasing bioavailability [1].

  • Mitigation Strategy: A proven formulation strategy is to include an acidulant (e.g., tartaric acid, betaine hydrochloride) in the capsule. This creates a local acidic microenvironment, reducing the sensitivity of drug absorption to high gastric pH and lowering variability [2].

Q3: Which metabolic enzymes are most critical for TRK inhibitor clearance? Cytochrome P450 3A4 (CYP3A4) is the most prominent enzyme involved in the metabolism of many TKIs [1]. For instance, entrectinib is primarily metabolized by CYP3A4 to its major active metabolite, M5 [2].

  • Implication: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase TKI plasma levels and toxicity risk. Conversely, strong CYP3A4 inducers (e.g., rifampin, phenytoin) can reduce TKI concentrations, diminishing efficacy [1].

Q4: What are the primary mechanisms of drug-drug interactions (DDIs) with TRK inhibitors? DDIs can occur through several mechanisms:

  • Metabolism: As described above, via CYP450 enzyme modulation [1].
  • Transporters: TKIs can act as substrates or inhibitors of drug transporters like P-glycoprotein (P-gp), which affects drug absorption and clearance [1].

The following diagram illustrates the primary ADME processes and potential interaction sites for TRK inhibitors.

TRK_PK_Pathway OralDose Oral Dose Stomach Stomach OralDose->Stomach SystemicCirculation Systemic Circulation Stomach->SystemicCirculation Absorption Liver Liver (Metabolism) Excretion Excretion Liver->Excretion Biliary / Fecal SystemicCirculation->Liver First-Pass Effect SystemicCirculation->Liver TargetTissue Target Tissue (Tumor) SystemicCirculation->TargetTissue SystemicCirculation->Excretion Renal (Minor) TargetTissue->SystemicCirculation CYP3A4 CYP3A4 Inhibitors/Inducers CYP3A4->Liver Transporters Membrane Transporters (e.g., P-gp) Transporters->Stomach Transporters->TargetTissue AcidReducers Acid-Reducing Agents AcidReducers->Stomach

Troubleshooting Common Experimental Issues

Problem 1: High Variability in Plasma Drug Concentrations

  • Potential Cause: The drug's absorption is highly sensitive to gastric pH, leading to inconsistent exposure between subjects [1] [2].
  • Solution:
    • Formulate with an acidulant: As mentioned in the FAQ, this is the most direct approach to mitigate pH-dependent absorption [2].
    • Control for food effects: Conduct a dedicated food-effect study. While some drugs like entrectinib show no relevant food effect, it is a critical parameter to define in the label [2].
    • Standardize dosing timing: In clinical protocols, provide strict instructions regarding co-administration with food and acid-reducing agents.

Problem 2: Unexpected Low Bioavailability Despite Good Solubility and Permeability

  • Potential Cause: High first-pass metabolism in the liver or gut wall, rapidly clearing the drug before it reaches systemic circulation [1].
  • Solution:
    • Identify metabolites: Use in vitro systems (e.g., human liver microsomes) and in vivo ADME studies to identify and quantify major metabolites. An ADME study with radiolabeled entrectinib showed it was cleared mainly via metabolism and excreted predominantly in feces [2].
    • Investigate transporter effects: The drug might be a substrate for efflux transporters like P-gp in the intestine, which can limit absorption [1].

Problem 3: Managing Toxicity Related to Drug Accumulation

  • Potential Cause: A long elimination half-life can lead to drug accumulation with repeated dosing, increasing the risk of adverse events [1].
  • Solution:
    • Characterize PK at steady-state: Perform dense PK sampling after multiple doses to determine the true accumulation ratio. Entrectinib, for example, has a half-life of ~20 hours, making it suitable for once-daily dosing [2].
    • Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, implement TDM to tailor the dose for individual patients, ensuring efficacy while minimizing toxicity [1].
    • Dose adjustment: Consider dose reduction or alternative dosing schedules (e.g., intermittent dosing) based on the accumulated safety and PK data.

Problem 4: Planning for Critical Drug-Drug Interaction (DDI) Studies

  • Solution: A risk-based assessment is required. The table below outlines key DDI studies to consider.

Table 2: Key DDI Studies for TRK Inhibitor Development

Perpetrator Drug Object Drug Study Type Criticality
TRK Inhibitor CYP3A4 Substrate (e.g., midazolam) Clinical DDI High (if the TKI inhibits CYP3A4)
Strong CYP3A4 Inhibitor (e.g., itraconazole) TRK Inhibitor Clinical DDI High (informs contraindication or dose reduction)
Strong CYP3A4 Inducer (e.g., rifampin) TRK Inhibitor Clinical DDI High (assesses risk of therapeutic failure)
TRK Inhibitor P-gp Substrate (e.g., digoxin) In vitro / Clinical Medium

References

TRK Inhibitor Resistance: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary on-target resistance mutations that have been clinically documented for first-generation TRK inhibitors like larotrectinib and entrectinib. These mutations are a useful reference point for investigating resistance to other TRK-targeting compounds [1] [2] [3].

Mutation Type Example Mutations (TRKA/TRKB/TRKC) Effect on Inhibitor Binding Potential Experimental Strategies
Solvent-Front (SF) G595R / G639R / G623R Introduces steric hindrance, physically blocking the drug from binding to its pocket [1] [4]. Test against next-generation TRK inhibitors (e.g., Selitrectinib, Repotrectinib, Zurletrectinib) designed to circumvent this steric clash [1] [3] [5].
Gatekeeper (GK) F589L / F633L / F617L Alters a key residue in the ATP-binding pocket, reducing drug affinity [1] [4]. Employ type II inhibitors that bind to the inactive kinase conformation (DFG-out), which may be less affected by this mutation [3].
xDFG Motif G667C / G709C / G696A Impacts the DFG motif, stabilizing active kinase conformation and hindering binding of type I inhibitors [1] [3]. Investigate type II allosteric inhibitors or proteolysis-targeting chimeras (PROTACs) that can degrade the mutant protein [1] [3].

Experimental Workflow for Characterizing Resistance

When you encounter resistance in your experiments, the following systematic workflow can help identify the mechanism and guide your next steps. This process is summarized in the diagram below.

workflow Start Observed Resistance to Trk-IN-16 Step1 1. Confirm On-Target Activity Start->Step1 Step2 2. Genetic Analysis Step1->Step2 On-target confirmed Sub1_1 Cell viability assays (IC50 shift) Step1->Sub1_1 Sub1_2 Western blot analysis of p-TRK & downstream pathways Step1->Sub1_2 Step3 3. Functional & Phenotypic Assays Step2->Step3 No mutation found Sub2_1 NGS or Sanger sequencing of the NTRK kinase domain Step2->Sub2_1 Step4 4. Test Next-Gen Compounds Step3->Step4 Mechanism identified Sub3_1 Phospho-RTK arrays Step3->Sub3_1 Sub3_2 RNA-Seq / Gene expression analysis Step3->Sub3_2 Sub4_1 Test 2nd-gen TRKi (Selitrectinib, Repotrectinib) Step4->Sub4_1 Sub4_2 Test type II/allosteric inhibitors Step4->Sub4_2 Sub4_3 Explore combination therapies Step4->Sub4_3

Detailed Experimental Protocols
  • Step 1: Confirm On-Target Activity

    • Cell Viability Assays: Treat the resistant cell lines with a dose range of this compound and calculate the IC50. A significant rightward shift in the dose-response curve compared to the parental line suggests resistance. Use CellTiter-Glo or MTS assays for quantification [5].
    • Western Blot Analysis: Lyse cells after treatment with this compound and probe for phosphorylated TRK (p-TRK) and key downstream effectors like p-ERK and p-AKT. Persistent phosphorylation despite treatment confirms that the oncogenic TRK signaling pathway is not being effectively shut down [2] [5].
  • Step 2: Genetic Analysis for On-Target Mutations

    • Isolate genomic DNA or RNA from resistant models.
    • Design primers to amplify the kinase domain of the relevant NTRK gene (e.g., exons 11-17 for NTRK1).
    • Perform Sanger sequencing or Next-Generation Sequencing (NGS) using a comprehensive panel. Align sequences to the wild-type to identify single-nucleotide variants or insertions/deletions. Pay close attention to the solvent-front, gatekeeper, and xDFG regions [2] [4].
  • Step 3: Functional Assays for Off-Target Mechanisms

    • If no on-target mutations are found, investigate bypass mechanisms.
    • Phospho-RTK Array: Use a proteome-wide phospho-RTK array to identify other activated receptor tyrosine kinases (e.g., EGFR, MET, IGFR1) that could provide a survival signal independent of TRK [2] [4].
    • RNA-Seq: Conduct transcriptomic profiling to identify alternative pathway activation (e.g., RAS-MAPK, PI3K-AKT) or gene expression changes associated with epithelial-mesenchymal transition (EMT) or a stem-cell-like phenotype [6].
  • Step 4: Testing Next-Generation Compounds & Combinations

    • Based on the identified mechanism, test alternative agents.
    • For On-Target Mutations: Dose resistant cells with second-generation TRK inhibitors (e.g., Selitrectinib, Repotrectinib, Zurletrectinib) and perform viability or clonogenic assays [5]. For complex xDFG mutations, consider type II inhibitors like Cabozantinib [5].
    • For Off-Target Activation: Use the phospho-RTK and RNA-Seq data to select rational combination therapies. For example, if MET amplification is detected, combine this compound with a MET inhibitor [1] [6].

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target resistance mutations for TRK inhibitors? The most frequently observed on-target mutations affect three key regions of the kinase domain: the solvent-front (e.g., TRKA G595R), the gatekeeper (e.g., TRKA F589L), and the xDFG motif (e.g., TRKA G667C). Solvent-front mutations are the most prevalent in clinical reports [2] [4].

Q2: How can we overcome resistance caused by xDFG mutations? xDFG mutations (e.g., TRKA G667C) are particularly challenging as they can confer resistance to both first- and some second-generation type I inhibitors. Promising strategies include:

  • Type II TRK Inhibitors: These bind to the inactive "DFG-out" conformation of the kinase and may retain activity against xDFG mutants [3].
  • Multi-Targeted Kinase Inhibitors: Drugs like Cabozantinib have shown preclinical efficacy against xDFG mutant TRK [5].
  • PROTACs: This novel modality uses small molecules to induce targeted degradation of the TRK fusion protein, potentially bypassing catalytic site mutations [1] [7].

Q3: Our models show resistance with no NTRK mutations. What should we investigate next? This strongly suggests an off-target or bypass resistance mechanism. Your investigation should focus on:

  • Activation of Alternative RTKs: Use phospho-RTK arrays to screen for other activated kinases.
  • Downstream Pathway Mutations: Look for mutations in key signaling nodes like KRAS, BRAF, or PIK3CA that can sustain cell survival independently of TRK [2] [4].
  • Histological Transformation: In some cases, tumors can transform into a different subtype (e.g., from adenocarcinoma to squamous cell carcinoma) that is no longer dependent on the original oncogene [6].

References

Trk-IN-16 vs larotrectinib efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Overview

The table below summarizes the available information for each compound, highlighting the data disparity.

Feature Trk-IN-16 Larotrectinib
Development Status Early-stage research chemical [1] Approved drug (US FDA, EMA, etc.) [2] [3]
Available Efficacy Data No public data on potency (IC50) or cellular activity [1] Robust clinical trial data (see detailed tables below)
Primary Use "For research use only" [1] Treatment of adult & pediatric patients with TRK fusion-positive solid tumors [2]
Known Targets Potent inhibitor of TRK (pan-TRK inhibitor based on description) [1] Highly selective inhibitor of TRKA, TRKB, and TRKC [2] [4]

Larotrectinib Clinical and Real-World Efficacy Data

Since no data exists for this compound, the following tables detail the established efficacy of larotrectinib from clinical trials and real-world studies.

Efficacy in Clinical Trials for TRK Fusion-Positive Cancers Data from pooled analyses of clinical trials (NCT02637687, NCT02576431) demonstrate the tumor-agnostic efficacy of larotrectinib [2] [3].

Cancer Type Objective Response Rate (ORR) Additional Efficacy Metrics
Various Solid Tumors (Pooled analysis, n=159) 79% [3] Median PFS: 28.3 months; Median OS: 44.4 months [3]
Primary CNS Tumors (n=33) 30% [2] 24-week disease control rate: 73%; Median time to response: 1.9 months [2]
Gastrointestinal Cancers (n=44) 28% (All GI cancers), 44% (Colorectal cancer subset) [5] Median DoR: 27 months; Median PFS: 6 months (All GI cancers) [5]

Comparative Effectiveness vs. Standard of Care A 2025 matched comparative effectiveness study compared larotrectinib with real-world standard of care (SOC) in adults with common TRK fusion-positive tumors (e.g., NSCLC, colorectal cancer, sarcoma) [3].

Outcome Measure Larotrectinib (Median) Standard of Care (Median) Hazard Ratio (HR)
Overall Survival (OS) Not Reached 37.2 months 0.44 (95% CI, 0.23 to 0.83) [3]
Progression-Free Survival (PFS) 36.8 months 5.2 months 0.29 (95% CI, 0.18 to 0.46) [3]
Time to Next Treatment (TTNT) Not Reached 10.6 months 0.22 (95% CI, 0.13 to 0.38) [3]

Experimental Protocol Overview for Larotrectinib

The efficacy data for larotrectinib comes from well-defined clinical trial protocols. Here is a summary of the key methodological elements from the studies cited:

  • 1. Trial Design: Data was pooled from three multicenter, open-label, single-arm clinical trials: a phase I adult trial (NCT02122913), a phase I/II pediatric trial (SCOUT, NCT02637687), and a phase II basket trial for adolescents and adults (NAVIGATE, NCT02576431) [2] [3].
  • 2. Patient Population: The trials enrolled patients (both adult and pediatric) with advanced or metastatic solid tumors harboring an NTRK gene fusion, identified by local molecular testing methods such as next-generation sequencing (NGS), RT-PCR, or FISH [2] [3] [6].
  • 3. Drug Administration: The recommended dose for adults was 100 mg twice daily. For pediatric patients, it was 100 mg/m² twice daily (with a maximum of 100 mg per dose) [2].
  • 4. Endpoint Assessment: The primary efficacy endpoint in these trials was the Objective Response Rate (ORR), which is the proportion of patients with a confirmed complete or partial response [2].
    • Response Assessment: Responses were evaluated by investigators or an independent review committee using standardized criteria:
      • Solid Tumors: RECIST version 1.1 [2] [5].
      • Primary CNS Tumors: RANO (Response Assessment in Neuro-Oncology) criteria [2].
    • Secondary Endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS) [2] [3].

TRK Signaling Pathway and Larotrectinib Mechanism

The following diagram illustrates the normal TRK signaling pathway and how NTRK gene fusions drive cancer, which is the mechanism targeted by larotrectinib.

G Ligand Neurotrophin (NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Ligand->TRK_Receptor Normal Signaling Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Adaptor_Proteins Adaptor Proteins (SHC, PLC-γ) Dimerization->Adaptor_Proteins Downstream Downstream Pathways (RAS/MAPK, PI3K/AKT) Adaptor_Proteins->Downstream Cellular_Effects Cellular Effects: Proliferation, Survival, Differentiation Downstream->Cellular_Effects NTRK_Fusion NTRK Gene Fusion Constitutive_Signaling Constitutive Ligand-Independent Signaling NTRK_Fusion->Constitutive_Signaling Oncogenic Driver Constitutive_Signaling->Downstream Larotrectinib Larotrectinib (TRK Inhibitor) Larotrectinib->TRK_Receptor Inhibits Larotrectinib->Constitutive_Signaling Inhibits

References

Information Status of TRK-IN-16

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that TRK-IN-16 is recognized as a potent TRK inhibitor for research purposes [1]. However, the information is confined to a basic commercial product introduction. Key details are missing from the public domain:

  • No published validation studies were found in scientific literature databases.
  • No quantitative data on efficacy, selectivity, or pharmacokinetics is available in the search results.
  • No comparative data against other TRK inhibitors (like larotrectinib or entrectinib) is presented.

For context, the table below summarizes the stark contrast between the information available for this compound and established TRK inhibitors.

Inhibitor Name Development Status Available Efficacy & Safety Data Source of Information
This compound Early research compound Not available in search results Commercial supplier website [1]
Larotrectinib FDA-approved drug Robust clinical trial data; tumor-agnostic approval [2] [3] [4] Multiple clinical studies & real-world evidence
Entrectinib FDA-approved drug Well-documented clinical efficacy and safety profile [5] Published clinical trial results

Research Context for TRK Inhibitors

Although data on this compound is unavailable, the search results provide a clear picture of the TRK inhibitor field, which can help you contextualize what kind of data is typically needed for a comparative guide.

  • Key TRK Inhibitors: The first-generation TRK inhibitors, larotrectinib and entrectinib, are approved based on their significant clinical benefits for patients with TRK fusion-positive solid tumors [5] [4]. Second-generation inhibitors like selitrectinib and repotrectinib are in development to overcome resistance mutations [5].
  • Validated Signaling Pathways: TRK inhibitors target the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, TRKC). As shown in the diagram below, constitutive activation of these receptors via NTRK gene fusions drives oncogenesis through key downstream pathways like RAS-MAPK and PI3K-AKT, which promote cell growth, survival, and proliferation [2] [5] [6].

trk_signaling TRK Fusion Protein Signaling Pathway NTRK_Fusion NTRK Gene Fusion TRK_Fusion_Protein Constitutively Active TRK Fusion Protein NTRK_Fusion->TRK_Fusion_Protein Downstream_Pathways Activation of Downstream Pathways TRK_Fusion_Protein->Downstream_Pathways RAS_MAPK RAS/MAPK Pathway Downstream_Pathways->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Downstream_Pathways->PI3K_AKT Oncogenesis Uncontrolled Cell Proliferation & Survival (Cancer) RAS_MAPK->Oncogenesis PI3K_AKT->Oncogenesis

Suggestions for Locating Further Data

Given the lack of publicly available data, you may need to employ more specialized strategies to find information on this compound:

  • Consult Patent Literature: The source mentions that this compound is associated with the patent WO2012034091A1 [1]. Examining the full patent document may provide synthetic routes and some in vitro biological data not captured in my search.
  • Use Specialized Scientific Databases: Search in-depth chemistry and pharmacology databases such as SciFinder or Reaxys, which often contain detailed experimental data from patent and journal sources.
  • Contact Suppliers Directly: Reach out to the compound vendor or other chemical suppliers that offer this compound. They may be able to provide a data sheet with some preliminary biochemical assay results.

References

The TRK Inhibitor Landscape: Established Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key TRK inhibitors with established clinical or preclinical data, which can provide a benchmark for comparison once data for Trk-IN-16 becomes available.

Inhibitor Name Generation Key Targets Primary Use & Notes Reported Clinical Efficacy (in TRK fusion-positive cancers)
Larotrectinib First TRKA, TRKB, TRKC (highly selective) Tumor-agnostic for NTRK fusion-positive cancers [1] ORR: 75-81% across multiple trials [1]
Entrectinib First TRKA/B/C, ROS1, ALK Tumor-agnostic; CNS active [2] [1] ORR: Data from integrated analysis [1]
Selitrectinib (LOXO-195) Second TRKA/B/C Designed to overcome acquired resistance to 1st-gen inhibitors [2] [1] Proof-of-concept responses reported [1]
Repotrectinib Second TRKA/B/C, ROS1, ALK Designed to overcome resistance mutations [2] [1] Proof-of-concept responses reported [1]
Trk-IN-3 (PF-06733804) Preclinical Pan-TRK (TRKA, TRKB, TRKC) Potent pan-Trk inhibitor (IC50: 8.4, 6.2, 2.2 nM for TrkA/B/C) [3] Precellular compound; anti-hyperalgesic effect noted [3]

Experimental Approaches for TRK Inhibitor Evaluation

Based on standard methodologies in the field, here are the key experiments and protocols you would typically use to generate a comparative data set.

  • In Vitro Potency and Selectivity Profiling: This is fundamental for characterizing any new TRK inhibitor. The core activity is measured using enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) for each TRK kinase (TRKA, TRKB, TRKC) [1]. To establish selectivity, the compound is profiled against a large panel of other kinases (e.g., 229+ kinases) to ensure it does not inhibit unintended targets, which could lead off-target side effects [1]. Furthermore, cellular assays on cancer cell lines harboring NTRK fusions (e.g., with TPM3-NTRK1, ETV6-NTRK3) are used to measure inhibition of downstream signaling pathways like MAPK and PI3K-AKT, often via western blot analysis [4] [1].

  • In Vivo Efficacy and Safety Studies: These studies validate antitumor activity in a living organism. The standard model is the mouse xenograft model, where human tumors with NTRK fusions are implanted into immunodeficient mice. The primary readouts are tumor volume reduction and progression-free survival after treatment with the inhibitor [4] [1]. Given the role of TRK in the nervous system, particular attention is paid to on-target neurological side effects, monitoring for dizziness, ataxia, and weight gain in animal models and later in clinical trials [1].

  • Resistance Mutation Profiling: For next-generation inhibitors, it is crucial to test their activity against known resistance mutations. This involves testing the compound in models (biochemical, cellular, or animal) engineered with common on-target resistance mutations, such as solvent-front (e.g., TRKA G595R), gatekeeper (e.g., TRKA F589L), and xDFG motif mutations [2].

TRK Signaling and Inhibitor Mechanism

The diagram below illustrates the core signaling pathway driven by NTRK fusions and the mechanism of action for ATP-competitive TRK inhibitors, which is relevant for classifying this compound.

trk_pathway cluster_inhibitor TRK Inhibitor Mechanism (e.g., Larotrectinib, Entrectinib) NTRKFusion NTRK Gene Fusion Dimerization Ligand-Independent Dimerization & Activation NTRKFusion->Dimerization Downstream Activation of Downstream Pathways (MAPK, PI3K-AKT, PLC-γ) Dimerization->Downstream CellPhenotypes Uncontrolled Cell Proliferation & Survival Downstream->CellPhenotypes Inhibitor ATP-competitive Small Molecule Inhibitor Inhibitor->Dimerization  Blocks

How to Proceed with Your Research on this compound

Since direct data on this compound is not publicly available in the search results I obtained, here are suggested steps to find the information you need:

  • Search Scientific Databases: Query PubMed, Google Scholar, and SciFinder using the precise compound name "this compound" and its possible CAS number if known.
  • Check Patent Filings: Much early-stage drug data is disclosed in patents. Search platforms like Google Patents, USPTO, and WIPO's Patentscope.
  • Contact Suppliers Directly: If the compound is listed by chemical suppliers like InvivoChem (which lists the related Trk-IN-3), their technical support team may provide a data sheet or a relevant publication [3].

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.16518844 Da

Monoisotopic Mass

353.16518844 Da

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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